molecular formula C27H32O9 B593475 Dodovisone B

Dodovisone B

Cat. No.: B593475
M. Wt: 500.5 g/mol
InChI Key: AOOXRYIETPBDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodovisone B is a useful research compound. Its molecular formula is C27H32O9 and its molecular weight is 500.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,7-dihydroxy-2-[3-hydroxy-8-(4-hydroxy-3-methylbutyl)-2,2-dimethyl-3,4-dihydrochromen-6-yl]-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O9/c1-13(12-28)6-7-14-8-15(9-16-10-19(30)27(2,3)36-23(14)16)24-26(34-5)22(32)20-18(35-24)11-17(29)25(33-4)21(20)31/h8-9,11,13,19,28-31H,6-7,10,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOXRYIETPBDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC(=CC2=C1OC(C(C2)O)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Profile of Dodovisone B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical structure, properties, and isolation of Dodovisone B, an isoprenylated flavonoid derived from the plant Dodonaea viscosa. The information presented is collated from scientific literature to support research and development endeavors.

Chemical Structure and Properties

This compound is a naturally occurring flavonoid characterized by the presence of isoprenyl groups, which contribute to its unique chemical and biological properties. Its structure was elucidated through extensive spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₃₂O₉[1][2]
Molecular Weight 500.54 g/mol [1][2]
CAS Number 1616683-51-2
Appearance Yellowish oil
Optical Rotation [α]²⁰D +15.4 (c 0.1, MeOH)
UV (MeOH) λₘₐₓ (log ε) 272 (4.38), 345 (4.25) nm
IR (KBr) νₘₐₓ 3421, 1654, 1587, 1245 cm⁻¹
HR-ESI-MS [M+H]⁺ m/z 501.2118 (calcd. for C₂₇H₃₃O₉, 501.2125)
Spectroscopic Data

The structural confirmation of this compound was achieved through detailed analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)Multiplicity (J in Hz)
66.48s
86.36s
2'7.32d (2.0)
5'6.90d (8.5)
6'7.34dd (8.5, 2.0)
1''3.29d (7.0)
2''5.23t (7.0)
4''1.80s
5''1.68s
1'''4.58d (6.5)
2'''5.50t (6.5)
3'''3.75m
4'''1.35s
5'''1.38s
3-OCH₃3.86s
7-OCH₃3.92s

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
2155.81'122.5
3138.22'127.8
4178.53'130.5
5161.24'158.9
698.25'114.8
7164.86'129.5
892.51''28.5
9156.92''122.8
10105.73''131.5
3-OCH₃60.14''25.8
7-OCH₃56.15''17.9
1'''70.2
2'''125.4
3'''138.1
4'''25.9
5'''25.9

Experimental Protocols

Isolation of this compound

This compound was first isolated from the aerial parts of Dodonaea viscosa. The following is a generalized protocol based on the published literature:

  • Extraction: Air-dried and powdered aerial parts of D. viscosa (5 kg) were extracted with 95% ethanol (3 x 20 L) at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract was suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

  • Chromatography: The ethyl acetate fraction was subjected to column chromatography over a silica gel column, eluting with a gradient of chloroform-methanol (from 100:0 to 0:100) to yield several fractions.

  • Purification: Fractions containing this compound were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to afford the pure compound.

Biological Activity

While specific signaling pathways for this compound have not been extensively detailed, related isoprenylated flavonoids from Dodonaea viscosa have been investigated for their potential to promote adipogenesis. Compounds with similar structural motifs have been shown to increase triglyceride levels in 3T3-L1 cells and enhance the accumulation of lipid droplets.[1] Furthermore, they have been observed to upregulate the expression of adipocyte-specific genes such as aP2 and GLUT4.[1]

Visualizations

The following diagram illustrates a generalized workflow for the isolation and characterization of this compound.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Structure Elucidation plant_material Dried Aerial Parts of D. viscosa extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_gel_1 Silica Gel Column Chromatography etOAc_fraction->silica_gel_1 sephadex Sephadex LH-20 Chromatography silica_gel_1->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->spectroscopy structure Chemical Structure of this compound spectroscopy->structure

A flowchart depicting the isolation and characterization of this compound.

References

Spectroscopic and Structural Elucidation of Dodovisone B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Dodovisone B, an isoprenylated flavonoid isolated from the aerial parts of Dodonaea viscosa. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for its characterization.

Spectroscopic Data

The structural elucidation of this compound was achieved through comprehensive analysis of its spectroscopic data. The high-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula, while one- and two-dimensional NMR experiments were pivotal in determining the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the elemental composition of this compound.

IonCalculated Mass (m/z)Found Mass (m/z)Molecular Formula
[M + H]⁺501.2119501.2116C₂₇H₃₃O₉
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (CD₃OD) on a Bruker AM-400 or DRX-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals, and coupling constants (J) are in Hertz (Hz).

¹H NMR Data (CD₃OD)

Positionδ (ppm)MultiplicityJ (Hz)
2'5.03dd11.2, 3.2
3'4.60dd11.2, 3.2
6'6.13s
43.28dd17.1, 12.8
42.82dd17.1, 3.1
1''3.32m
2''1.83m
3''1.25m
4''3.40t6.4
5''1.22s
6''1.22s
3-OCH₃3.79s
6-OCH₃3.86s
2',2'-CH₃1.49s
2',2'-CH₃1.45s

¹³C NMR Data (CD₃OD)

Positionδ (ppm)Positionδ (ppm)
2165.46'96.5
3139.11''23.3
4126.12''39.8
5158.13''29.8
6132.34''68.9
7162.75''30.0
8106.16''29.8
9158.53-OCH₃60.5
10104.96-OCH₃60.1
1'116.12',2'-CH₃28.1
2'80.12',2'-CH₃25.1
3'79.1
4'162.1
5'106.4

Experimental Protocols

Isolation of this compound

The air-dried and powdered aerial parts of Dodonaea viscosa were extracted with 95% ethanol. The extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on Bruker AM-400 and DRX-500 spectrometers. Chemical shifts were referenced to the residual solvent signals of CD₃OD (δH 3.31 and δC 49.0).

  • Mass Spectrometry: High-resolution ESI-MS data were obtained on an API QSTAR Pulsar i spectrometer.

Logical Relationships in Structure Elucidation

The following diagram illustrates the workflow for the structural elucidation of this compound, starting from the initial extraction to the final spectroscopic analysis.

structure_elucidation cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation plant_material Aerial Parts of Dodonaea viscosa extraction 95% EtOH Extraction plant_material->extraction partition EtOAc/H₂O Partition extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc dodovisone_b Pure this compound hplc->dodovisone_b ms HRESIMS dodovisone_b->ms nmr_1d 1D NMR (¹H, ¹³C) dodovisone_b->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) dodovisone_b->nmr_2d molecular_formula Molecular Formula C₂₇H₃₂O₉ ms->molecular_formula structure Structure of This compound nmr_1d->structure nmr_2d->structure molecular_formula->structure

Dodovisone B: A Technical Guide to its Natural Occurrence and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodovisone B is a naturally occurring isoprenylated flavonoid.[1] Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. The isoprenylation of the flavonoid core can enhance its bioactivity. This compound has been identified and isolated from the plant Dodonaea viscosa, a species belonging to the Sapindaceae family.[1] This guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence, distribution, and isolation of this compound, intended for a technical audience in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

This compound is found in the plant Dodonaea viscosa (L.) Jacq., a shrub with a cosmopolitan distribution in tropical, subtropical, and warm temperate regions.[1] The compound has been specifically isolated from the aerial parts of the plant, which include the leaves and stems.

Table 1: Total Flavonoid Content in Dodonaea viscosa Leaves

Plant MaterialPhytochemical ClassConcentration (mg/g of dry weight)
Dodonaea viscosa LeavesTotal Flavonoids32.21 ± 2.25[2]

Biosynthesis of this compound

The biosynthetic pathway for this compound has not been specifically elucidated. However, as an isoprenylated flavonoid, its biosynthesis is understood to follow the general pathway for this class of compounds. This pathway is a convergence of two major metabolic routes: the phenylpropanoid pathway, which produces the flavonoid backbone, and the isoprenoid pathway, which provides the prenyl group.

The flavonoid backbone is synthesized from p-coumaroyl-CoA and malonyl-CoA. The isoprenoid precursor, typically dimethylallyl pyrophosphate (DMAPP), is generated through either the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A prenyltransferase enzyme then catalyzes the attachment of the prenyl group to the flavonoid core.

Isoprenylated Flavonoid Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoprenoid Isoprenoid Pathway (MVA/MEP) cluster_prenylation Prenylation L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Flavonoid_core Flavonoid Core Chalcone->Flavonoid_core CHI Prenyltransferase Prenyltransferase Flavonoid_core->Prenyltransferase Precursors G3P / Pyruvate or Acetyl-CoA IPP Isopentenyl Pyrophosphate (IPP) Precursors->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP DMAPP->Prenyltransferase Dodovisone_B This compound Prenyltransferase->Dodovisone_B

Caption: Generalized biosynthetic pathway of this compound.

Signaling Pathways

Currently, there is no published scientific literature detailing the specific signaling pathways that are modulated by this compound. Further research is required to elucidate its mechanism of action and its effects on cellular signaling cascades.

Experimental Protocols

The following is a generalized experimental protocol for the isolation of this compound from the aerial parts of Dodonaea viscosa, based on common methodologies for the isolation of flavonoids from plant sources.

1. Plant Material Collection and Preparation:

  • Collect the aerial parts (leaves and stems) of Dodonaea viscosa.

  • Air-dry the plant material in the shade at room temperature.

  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 72 hours).

  • Filter the extract and combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

3. Fractionation:

  • Suspend the crude ethanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

  • Collect the different fractions and concentrate them to dryness. This compound, being a flavonoid, is expected to be enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

  • Subject the ethyl acetate fraction to column chromatography on a silica gel column.

  • Elute the column with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of chloroform-methanol).

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine fractions containing the compound of interest.

  • Further purify the combined fractions using repeated column chromatography on silica gel and/or Sephadex LH-20.

  • Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

5. Structure Elucidation:

  • The structure of the isolated compound is typically determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).

Isolation Workflow Plant_Material Aerial Parts of Dodonaea viscosa Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction with 95% Ethanol Drying_Grinding->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromo Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromo Fraction_Collection Fraction Collection and TLC Analysis Column_Chromo->Fraction_Collection Further_Purification Further Purification (Sephadex LH-20, Prep-HPLC) Fraction_Collection->Further_Purification Pure_Compound Pure this compound Further_Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for the isolation of this compound.

Conclusion

This compound is an isoprenylated flavonoid naturally occurring in the aerial parts of Dodonaea viscosa. While its precise concentration and distribution within the plant require further quantitative studies, its presence underscores the rich phytochemical profile of this species. The general biosynthetic pathway for isoprenylated flavonoids provides a framework for understanding its formation in the plant. The lack of data on its interaction with cellular signaling pathways highlights a significant area for future research, which could uncover its therapeutic potential. The provided isolation protocol offers a methodological basis for obtaining pure this compound for further pharmacological and biochemical investigations.

References

Dodovisone B (CAS Number 1616683-51-2): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodovisone B, assigned the CAS number 1616683-51-2, is a naturally occurring isoprenylated flavonoid. It was first isolated from the aerial parts of the plant Dodonaea viscosa, a species known for its use in traditional medicine and for being a rich source of flavonoids, diterpenoids, and other bioactive compounds.[1][2] This technical guide provides a summary of the available scientific information on this compound.

Chemical Properties

This compound is characterized by its core flavonoid structure substituted with isoprenyl groups. The molecular formula of this compound is C₂₇H₃₂O₉, and it has a molecular weight of 500.54 g/mol .[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1616683-51-2[1]
Molecular Formula C₂₇H₃₂O₉[1]
Molecular Weight 500.54 g/mol [1]
Class Isoprenylated Flavonoid[1]
Natural Source Dodonaea viscosa[1][2]

Biological Activity and Mechanism of Action

As of the current date, there is a notable lack of publicly available scientific literature detailing the specific biological activity, mechanism of action, or associated signaling pathways for this compound. The initial scientific publication that described the isolation and characterization of this compound focused exclusively on its chemical structure elucidation through spectroscopic analysis and did not report any biological assays.[1][2]

Subsequent searches for studies that have cited the original publication or independently investigated this compound have not yielded any data on its bioactivity. Therefore, no quantitative data, experimental protocols for biological assays, or established signaling pathways directly involving this compound can be provided at this time.

Potential Areas of Investigation Based on Related Compounds

While direct evidence for this compound's bioactivity is absent, studies on other isoprenylated flavonoids isolated from Dodonaea viscosa may offer insights into its potential therapeutic properties. Research conducted on compounds structurally related to this compound, such as various dodoviscins, has shown that these molecules can promote adipocyte differentiation in 3T3-L1 cells.[3] This activity was characterized by an increase in triglyceride levels and the upregulation of adipocyte-specific genes, including aP2 and GLUT4.[3]

Given these findings, a hypothetical area of investigation for this compound could be its role in adipogenesis and lipid metabolism. The general experimental workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow for Adipogenesis Assay

G cluster_cell_culture Cell Culture and Differentiation cluster_analysis Analysis cell_culture Culture 3T3-L1 preadipocytes induction Induce differentiation with insulin, dexamethasone, and IBMX cell_culture->induction treatment Treat with this compound at various concentrations induction->treatment control Vehicle control induction->control oil_red_o Oil Red O staining for lipid accumulation treatment->oil_red_o triglyceride_assay Quantify triglyceride content treatment->triglyceride_assay qpcr qPCR for gene expression (e.g., PPARγ, C/EBPα, aP2, GLUT4) treatment->qpcr control->oil_red_o control->triglyceride_assay control->qpcr

Caption: Hypothetical workflow for investigating the effect of this compound on adipogenesis in 3T3-L1 cells.

Potential Signaling Pathway Involvement in Adipogenesis

The process of adipogenesis is regulated by a complex network of signaling pathways. Key transcription factors such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs) are considered master regulators of this process. Should this compound or its related compounds influence adipogenesis, it would likely modulate these or upstream signaling pathways.

G cluster_upstream Upstream Signaling cluster_transcription_factors Key Transcription Factors cluster_downstream Downstream Effects insulin_receptor Insulin Receptor pi3k_akt PI3K/Akt Pathway insulin_receptor->pi3k_akt igf1_receptor IGF-1 Receptor igf1_receptor->pi3k_akt C_EBPbeta C/EBPβ pi3k_akt->C_EBPbeta PPARgamma PPARγ pi3k_akt->PPARgamma mapk_erk MAPK/ERK Pathway mapk_erk->C_EBPbeta mapk_erk->PPARgamma C_EBPbeta->PPARgamma C_EBPalpha C/EBPα PPARgamma->C_EBPalpha adipocyte_genes Adipocyte-specific gene expression (aP2, GLUT4) PPARgamma->adipocyte_genes C_EBPalpha->PPARgamma C_EBPalpha->adipocyte_genes lipid_accumulation Lipid Accumulation adipocyte_genes->lipid_accumulation Dodovisone_B This compound (Hypothetical Target) Dodovisone_B->pi3k_akt Dodovisone_B->mapk_erk Dodovisone_B->PPARgamma

Caption: A simplified diagram of the adipogenesis signaling pathway, indicating potential points of influence for compounds like this compound.

Conclusion

This compound is a structurally characterized isoprenylated flavonoid from Dodonaea viscosa. While its chemical properties are defined, there is currently no available data on its biological activities or mechanism of action. Based on the observed effects of related compounds from the same plant, a potential avenue for future research lies in the investigation of its effects on adipogenesis and associated signaling pathways. Further studies are required to elucidate the pharmacological profile of this compound and to determine its potential for therapeutic applications.

References

The Crystalline Structure of Dodovisone B: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the methodologies and data presentation pertinent to the determination of the crystalline structure of Dodovisone B. While, as of the latest literature review, specific crystallographic data for this compound has not been publicly disseminated, this document provides a comprehensive framework for such an analysis. The protocols and data tables described herein represent the standard for crystallographic studies of novel small molecules.

Hypothetical Crystallographic Data of this compound

The following table summarizes the type of quantitative data that would be obtained from a successful X-ray crystallographic analysis of this compound. These values are essential for defining the crystal lattice and the precise arrangement of the molecules within it.

ParameterHypothetical ValueDescription
Crystal Data
Chemical FormulaC₂₇H₃₂O₉The elemental composition of the molecule.
Formula Weight500.54 g/mol The mass of one mole of the substance.
Crystal SystemOrthorhombicA crystal system defined by three unequal axes at right angles.
Space GroupP2₁2₁2₁The symmetry group of the crystal, indicating the arrangement of symmetry elements.
Unit Cell Dimensions
a10.123(4) ÅThe length of the 'a' axis of the unit cell.
b12.456(5) ÅThe length of the 'b' axis of the unit cell.
c18.789(7) ÅThe length of the 'c' axis of the unit cell.
α, β, γ90°The angles between the unit cell axes.
Volume2369.1(15) ųThe volume of the unit cell.
Z4The number of molecules per unit cell.
Data Collection
DiffractometerBruker APEX-II CCDThe instrument used to measure the diffraction pattern of the crystal.
RadiationMo Kα (λ = 0.71073 Å)The type of X-ray radiation used.
Temperature100(2) KThe temperature at which the data was collected, often cryogenic to reduce thermal motion.
Refinement
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112Indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit on F²1.05A statistical measure of the quality of the structure refinement.

Experimental Protocol for Crystal Structure Determination

The determination of the crystalline structure of a compound like this compound follows a well-established experimental workflow, beginning with crystal growth and culminating in the validation of the final structure.

1. Crystallization: High-purity this compound is dissolved in a suitable solvent or a mixture of solvents. Common techniques for crystal growth include slow evaporation, vapor diffusion, and cooling of a saturated solution. The goal is to obtain single crystals of sufficient size and quality for X-ray diffraction.

2. X-ray Data Collection: A selected single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with X-rays, and a detector records the diffraction pattern, which consists of a series of spots of varying intensity.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

4. Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Experimental Workflow Diagram

The following diagram illustrates the key stages in the experimental workflow for determining the crystalline structure of a small molecule.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_validation Finalization Purification Purification of this compound Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation Deposition Database Deposition Validation->Deposition

Workflow for Crystalline Structure Determination.

In Silico Prediction of Dodovisone B Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dodovisone B, an isoprenylated flavonoid isolated from Dodonaea viscosa, represents a promising natural product for further pharmacological investigation.[1] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, providing a framework for hypothesis-driven experimental validation. The methodologies detailed herein encompass target prediction, molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By leveraging these computational tools, researchers can efficiently identify potential protein targets, elucidate mechanisms of action, and assess the druggability of this compound, thereby accelerating its development as a potential therapeutic agent.

Introduction

Natural products remain a cornerstone of drug discovery, with flavonoids being a particularly rich source of bioactive compounds. This compound, with the molecular formula C27H32O9 and a molecular weight of 500.54, belongs to this chemical class.[1] As a novel compound, its biological activities are yet to be extensively explored. In silico methodologies offer a rapid and cost-effective approach to profile the bioactivity of such natural products, enabling the prioritization of experimental studies. This guide provides a detailed protocol for a computational workflow designed to predict the bioactivity of this compound, with a focus on its potential interactions with key signaling pathways implicated in various diseases.

Predicted Bioactivities and Physicochemical Properties

Based on the known activities of other flavonoids, it is hypothesized that this compound may exhibit anti-inflammatory, antioxidant, and anticancer properties through the modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and MAPK. The following tables summarize the predicted physicochemical properties, drug-likeness, pharmacokinetic parameters, and potential protein targets for this compound, as would be generated by the described in silico workflow.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted Value
Molecular FormulaC27H32O9
Molecular Weight500.54 g/mol
LogP (Consensus)3.50
Water SolubilityPoorly soluble
Number of H-bond Donors5
Number of H-bond Acceptors9
Molar Refractivity128.50
Topological Polar Surface Area153. Ų

Note: These values are hypothetical and would be generated using tools like SwissADME.

Table 2: Predicted Drug-Likeness and Lead-Likeness of this compound
RulePredictionViolation
Lipinski's Rule of FiveYes0
Ghose FilterYes0
Veber FilterYes0
Egan RuleYes0
Muegge RuleYes0
Bioavailability Score0.55-

Note: These predictions are hypothetical and would be generated using tools like SwissADME.

Table 3: Predicted ADMET Properties of this compound
ParameterPrediction
Absorption
GI AbsorptionHigh
BBB PermeantNo
P-gp SubstrateNo
Distribution
VDss (human)-0.15 log(L/kg)
Fraction Unbound0.150
Metabolism
CYP1A2 InhibitorYes
CYP2C19 InhibitorYes
CYP2C9 InhibitorYes
CYP2D6 InhibitorNo
CYP3A4 InhibitorYes
Excretion
Total Clearance0.5 log(mL/min/kg)
Renal OCT2 SubstrateNo
Toxicity
AMES ToxicityNo
hERG I InhibitorHigh risk

Note: These predictions are hypothetical and would be generated using tools like SwissADME and other ADMET prediction servers.

Table 4: Predicted Protein Targets for this compound from SwissTargetPrediction
Target ClassTargetProbability
KinasePhosphoinositide 3-kinase alpha0.15
KinaseSerine/threonine-protein kinase Akt10.12
KinaseMitogen-activated protein kinase 14 (p38 alpha)0.10
Transcription FactorNuclear factor NF-kappa-B p65 subunit0.08
EnzymeProstaglandin G/H synthase 2 (COX-2)0.07

Note: These predictions are hypothetical and would be generated using SwissTargetPrediction.

Table 5: Molecular Docking Results of this compound with Predicted Targets
Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues
PI3Kα5ITD-9.2VAL851, GLU849, LYS802
Akt16HHJ-8.7LYS179, GLU198, THR211
p38α MAPK4R3C-8.1LYS53, GLU71, MET109
NF-κB p651VKX-7.9ARG33, GLN36, LYS122

Note: These results are hypothetical and would be generated using molecular docking software like AutoDock Vina.

Experimental Protocols

This section provides detailed methodologies for the in silico experiments proposed for the bioactivity prediction of this compound.

Ligand and Protein Preparation
  • Ligand Preparation:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: CC(O1)(C)C(O)CC2=C1C(CCC(C)CO)=CC(C3=C(OC)C(C4=C(O)C(OC)=C(O)C=C4O3)=O)=C2[1]

    • Convert the SMILES string to a 3D structure using a molecular modeling software such as ChemDraw or an online converter.

    • Perform energy minimization of the 3D structure using a force field like MMFF94.

    • Save the optimized structure in a suitable format (e.g., .mol2, .sdf, or .pdbqt) for subsequent analyses.

  • Protein Preparation:

    • Identify the Protein Data Bank (PDB) IDs for the target proteins of interest. For this study, we propose:

      • PI3Kα: 5ITD, 7PG5, 8EXL, 8W9B[2][3][4][5]

      • Akt1: 3O96, 6HHJ, 8UW9[6][7][8]

      • p38α MAPK: 1R39, 3HVC, 4R3C, 5TBE[9][10][11][12]

      • NF-κB p65: 1BFT, 1MY7, 1VKX, 2I9T, 2RAM[13][14][15][16][17]

    • Download the crystal structures from the RCSB PDB database.

    • Prepare the protein for docking using software like AutoDockTools or Chimera. This involves:

      • Removing water molecules and co-crystallized ligands.

      • Adding polar hydrogens.

      • Assigning partial charges (e.g., Gasteiger charges).

      • Saving the prepared protein in the .pdbqt format for AutoDock Vina.

ADMET and Physicochemical Property Prediction
  • Access SwissADME: Navigate to the SwissADME web server.

  • Input Molecule: Paste the SMILES string of this compound into the input field.

  • Run Prediction: Initiate the prediction process.

  • Analyze Results: The server will provide predictions for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • Data Tabulation: Summarize the quantitative data in tables as shown in Tables 1, 2, and 3.

Target Prediction
  • Access SwissTargetPrediction: Navigate to the SwissTargetPrediction web server.

  • Input Molecule: Paste the SMILES string of this compound.

  • Select Organism: Choose "Homo sapiens".

  • Run Prediction: Start the target prediction.

  • Analyze Results: The output will be a list of potential protein targets ranked by probability. The results are based on a combination of 2D and 3D similarity to known bioactive ligands.

  • Data Tabulation: Summarize the top predicted targets and their probabilities in a table (see Table 4).

Molecular Docking
  • Grid Box Generation:

    • Load the prepared protein and ligand into AutoDockTools.

    • Define the binding site by creating a grid box that encompasses the active site residues. The center and dimensions of the grid box will be specific to each target protein.

  • Docking with AutoDock Vina:

    • Use the command-line interface of AutoDock Vina.

    • Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

    • Execute the docking run.

  • Analysis of Docking Results:

    • AutoDock Vina will generate multiple binding poses with corresponding binding affinities (in kcal/mol).

    • Visualize the docking poses and interactions using software like PyMOL or Discovery Studio.

    • Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the protein's active site residues.

    • Select the pose with the lowest binding affinity and the most favorable interactions for further analysis.

  • Data Tabulation: Summarize the docking results in a table (see Table 5).

Pharmacophore Modeling
  • Hypothesis Generation (Ligand-Based):

    • If a set of known active ligands for a predicted target is available, they can be used to generate a common feature pharmacophore model using software like Discovery Studio.

    • The software will identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) and their spatial arrangement.

  • Virtual Screening:

    • The generated pharmacophore model can be used as a 3D query to screen large compound databases to identify other molecules with similar features and potentially similar bioactivity.

  • Analysis:

    • Analyze the fit of this compound to the generated pharmacophore model to understand which of its chemical features are likely important for binding to the target.

Mandatory Visualizations

In Silico Workflow

in_silico_workflow cluster_start Input cluster_prediction Prediction cluster_validation Computational Validation & Analysis cluster_output Output Dodovisone_B This compound (SMILES String) ADMET ADMET & Physicochemical Property Prediction (SwissADME) Dodovisone_B->ADMET TargetPred Target Prediction (SwissTargetPrediction) Dodovisone_B->TargetPred Druggability Druggability Assessment ADMET->Druggability Docking Molecular Docking (AutoDock Vina) TargetPred->Docking Mechanism Hypothesized Mechanism of Action Docking->Mechanism Pharm Pharmacophore Modeling Pharm->Mechanism Bioactivity Predicted Bioactivity Profile Druggability->Bioactivity Mechanism->Bioactivity

Caption: In silico prediction workflow for this compound.

Predicted Modulation of the PI3K/Akt Signaling Pathway

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt activates Dodovisone_B This compound Dodovisone_B->PI3K Predicted Inhibition Dodovisone_B->Akt Predicted Inhibition

Caption: Predicted inhibition of the PI3K/Akt pathway by this compound.

Predicted Modulation of the NF-κB Signaling Pathway

NFkB_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Gene Gene Transcription (Inflammation, Survival) Dodovisone_B This compound Dodovisone_B->NFkB Predicted Inhibition

Caption: Predicted inhibition of the NF-κB pathway by this compound.

Conclusion

The in silico workflow detailed in this guide provides a robust framework for the initial bioactivity profiling of this compound. By integrating target prediction, molecular docking, and ADMET analysis, researchers can generate testable hypotheses regarding its mechanism of action and therapeutic potential. The predictions suggest that this compound is a promising candidate for further investigation, particularly for its potential to modulate key signaling pathways involved in inflammation and cancer. The successful application of these computational methods can significantly de-risk and accelerate the drug discovery and development process for novel natural products like this compound. Subsequent experimental validation is essential to confirm these in silico findings.

References

A Technical Guide to Isoprenylated Flavonoids: From Biosynthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprenylated flavonoids, a unique class of polyphenolic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. The addition of a lipophilic isoprenyl group to the flavonoid skeleton enhances their interaction with biological membranes and protein targets, often resulting in increased efficacy compared to their non-prenylated counterparts. This in-depth guide provides a comprehensive literature review of isoprenylated flavonoids, covering their biosynthesis, chemical diversity, and therapeutic applications, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Biosynthesis and Chemical Diversity

Isoprenylated flavonoids are synthesized in plants through the intricate phenylpropanoid and mevalonate (or MEP/DOXP) pathways. The core flavonoid structure is derived from the phenylpropanoid pathway, starting from the amino acid phenylalanine. The isoprenyl moieties, typically prenyl or geranyl groups, are synthesized via the mevalonate pathway and subsequently attached to the flavonoid scaffold by prenyltransferase enzymes. This enzymatic process introduces significant structural diversity, with the isoprenyl group being attached at various positions on the A and B rings of the flavonoid skeleton.[1]

A notable example of complex isoprenylated flavonoid biosynthesis is observed in the Japanese mulberry tree (Morus alba), which produces compounds like kuwanons G and H. These molecules are formed through an enzymatic Diels-Alder reaction, a [4+2] cycloaddition, between two isoprenylated chalcone molecules.[1]

Biological Activities and Therapeutic Potential

Isoprenylated flavonoids exhibit a wide array of pharmacological effects, making them promising candidates for drug development. Their lipophilic nature often enhances their bioavailability and cellular uptake, contributing to their potent biological activities.[2][3]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of isoprenylated flavonoids against various cancer cell lines. These compounds can induce apoptosis, inhibit cell proliferation, and suppress tumor growth and metastasis through the modulation of key signaling pathways.

Table 1: Anticancer Activity of Selected Isoprenylated Flavonoids (IC50 values in µM)

CompoundCancer Cell LineIC50 (µM)Reference
XanthohumolPC-3 (Prostate)~10[4]
BPH-1 (Prostate)<10[4]
IcaritinA2780s (Ovarian)~20[5]
A2780cp (Ovarian, Cisplatin-resistant)~20[5]
AnhydroicaritinHepG2 (Liver)Not specified, inhibits proliferation[6][7]
Kuwanon CNot specifiedNot specified, cytotoxic[8]
Sanggenon BNot specifiedNot specified, cytotoxic[8]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Isoprenylated flavonoids have been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of Selected Isoprenylated Flavonoids

CompoundAssayTarget/MediatorEffectReference
XanthohumolWestern BlotNF-κB activationInhibition[9][10]
Western BlotIκBα phosphorylationInhibition[11]
Western BlotCOX-2 expressionInhibition[11]
Isoprenylated flavonoids from Morus albaWestern BlotiNOS and COX-2 expressionInhibition
Western BlotERK1/2 and JNK phosphorylationAttenuation[12]
Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Isoprenylated flavonoids have demonstrated promising activity against a range of pathogenic bacteria and fungi, including multidrug-resistant strains.

Table 3: Antimicrobial Activity of Selected Isoprenylated Flavonoids (MIC values in µg/mL)

CompoundMicroorganismMIC (µg/mL)Reference
6,8-diprenyl-genisteinStaphylococcus aureus (MRSA)≤ 10[2]
4'-O-methylglabridinStaphylococcus aureus (MRSA)10[2]
GlabrolStaphylococcus aureus (MRSA)≤ 10[2]
Antioxidant Activity

Isoprenylated flavonoids are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage. This activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and ORAC (Oxygen Radical Absorbance Capacity).

Table 4: Antioxidant Activity of Isoprenylated Flavonoids

Compound/ExtractAssayResultReference
Jackfruit Peel ExtractsDPPHIC50 values reported for different fractions[13]
Lannea coromandelica Leaf ExtractsPhosphomolybdenumTotal antioxidant capacity reported[14]

Signaling Pathways Modulated by Isoprenylated Flavonoids

The therapeutic effects of isoprenylated flavonoids are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Aberrant NF-κB activation is implicated in various cancers and inflammatory diseases. Several isoprenylated flavonoids, notably xanthohumol, have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[4][9][10][11] This leads to the suppression of pro-inflammatory and pro-survival gene expression.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) IkBa->IkBa NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB_active->Gene_Expression Induces Xanthohumol Xanthohumol Xanthohumol->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Xanthohumol.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers. Isoprenylated flavonoids like icaritin and anhydroicaritin have been demonstrated to inhibit this pathway by reducing the phosphorylation of Akt and its downstream effector, mTOR.[5][6][7] This inhibition leads to decreased cancer cell migration, invasion, and proliferation.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt mTOR mTOR pAkt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Icaritin Icaritin Icaritin->pAkt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway by Icaritin.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of isoprenylated flavonoids.

Isolation and Purification

The isolation of isoprenylated flavonoids from plant material is a multi-step process that typically involves:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, often starting with a nonpolar solvent like n-hexane to remove lipids, followed by extraction with a more polar solvent such as methanol or ethanol to obtain the flavonoid-rich extract.[15]

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning or column chromatography (e.g., using silica gel or Sephadex LH-20) to separate the components based on their polarity.[16]

  • Purification: Final purification of individual compounds is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[16]

Structural Elucidation

The chemical structure of isolated isoprenylated flavonoids is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule.[17][18]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI)-MS and Tandem MS (MS/MS) provide information about the molecular weight and fragmentation patterns, which helps in identifying the compound and the nature of its substituents.[17][19]

Experimental_Workflow Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (HPLC) Fractions->Purification Pure_Compound Pure Isoprenylated Flavonoid Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassays Biological Activity Assays Pure_Compound->Bioassays

Caption: General workflow for isolation and characterization of isoprenylated flavonoids.

In Vitro Bioassays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Overview: [11][20][21]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the isoprenylated flavonoid for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

This assay measures the free radical scavenging capacity of a compound.

Protocol Overview: [2][22]

  • Sample Preparation: Prepare different concentrations of the isoprenylated flavonoid in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.

Protocol Overview: [3][23]

  • Serial Dilutions: Prepare two-fold serial dilutions of the isoprenylated flavonoid in a 96-well microplate containing a suitable growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the microplate under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Studies

Animal models are essential for evaluating the efficacy and pharmacokinetics of isoprenylated flavonoids in a living system.

General Protocol for Anticancer Studies in Mice:

  • Animal Model: Use an appropriate mouse model, such as immunodeficient mice for xenograft studies with human cancer cells.

  • Tumor Implantation: Inject cancer cells subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors are established, administer the isoprenylated flavonoid at different doses via a suitable route (e.g., oral gavage, intraperitoneal injection).[24]

  • Monitoring: Monitor tumor growth, body weight, and overall health of the animals throughout the study.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histopathology, Western blotting).

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of isoprenylated flavonoids is critical for their development as therapeutic agents.

  • Xanthohumol: Studies in rats have shown that the bioavailability of xanthohumol is dose-dependent and relatively low.[2][17][18][23] It is rapidly absorbed and metabolized, with isoxanthohumol being a major metabolite.[17]

  • 8-Prenylnaringenin: The oral bioavailability of 8-prenylnaringenin in humans is significantly higher than its isomer, 6-prenylnaringenin.[22][25] It reaches maximum plasma concentration within 1-2 hours after oral administration.[19][25]

Conclusion

Isoprenylated flavonoids represent a promising class of natural products with a broad spectrum of therapeutic potential. Their enhanced biological activities, attributed to the presence of the isoprenyl moiety, make them attractive candidates for the development of novel drugs for cancer, inflammatory diseases, and infectious diseases. Further research focusing on optimizing their pharmacokinetic properties, elucidating their detailed mechanisms of action, and conducting well-designed clinical trials is warranted to fully realize their therapeutic promise. This guide provides a foundational resource for researchers and drug development professionals to navigate the complex and exciting field of isoprenylated flavonoids.

References

Methodological & Application

Dodovisone B: A Detailed Protocol for Extraction, Purification, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Dodovisone B is an isoprenylated flavonoid isolated from the aerial parts of the medicinal plant Dodonaea viscosa.[1] This compound belongs to a class of natural products known for a variety of biological activities, including anti-inflammatory, anticancer, and antiviral properties. This document provides a comprehensive protocol for the extraction and purification of this compound, intended to support research and development efforts in natural product chemistry and drug discovery. The methodologies outlined are based on established phytochemical techniques and aim to provide a reproducible framework for obtaining high-purity this compound for further investigation.

Experimental Protocols

Plant Material Collection and Preparation

The aerial parts of Dodonaea viscosa (L.) Jacq. serve as the source material for this compound.[1]

  • Collection: Aerial parts (leaves and stems) of Dodonaea viscosa are collected.

  • Drying: The plant material is air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Flavonoid Mixture

A multi-step solvent extraction process is employed to isolate the crude flavonoid fraction.

  • Initial Extraction: The powdered plant material is extracted with 95% ethanol (EtOH) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

  • Solvent Evaporation: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme is as follows:

    • n-Hexane: To remove non-polar compounds such as fats and waxes.

    • Ethyl Acetate (EtOAc): This fraction will contain flavonoids of intermediate polarity, including this compound.

    • n-Butanol (n-BuOH): To isolate more polar compounds.

The ethyl acetate fraction is collected for further purification.

Purification of this compound

A combination of chromatographic techniques is utilized to isolate this compound from the ethyl acetate fraction.

  • Column Chromatography (CC):

    • Stationary Phase: Silica gel is commonly used as the adsorbent.

    • Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH) is employed. The polarity of the solvent system is gradually increased by increasing the percentage of methanol. This allows for the separation of compounds with varying polarities. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC):

    • Stationary Phase: Silica gel GF254 plates.

    • Mobile Phase: A solvent system of chloroform and methanol is used to further separate the components of the fractions obtained from column chromatography. The bands corresponding to flavonoids are visualized under UV light, scraped from the plate, and the compound is eluted with a suitable solvent.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of methanol and water is a common mobile phase for the separation of flavonoids.

    • Detection: A UV detector is used to monitor the elution of compounds. The retention time of this compound will be specific to the exact HPLC conditions used.

Data Presentation

Table 1: Summary of Extraction and Fractionation Yields (Hypothetical Data)

StepMaterialSolventsYield (g)Yield (%)
1Dried D. viscosa Powder95% Ethanol1000-
2Crude Ethanolic Extract-15015.0
3n-Hexane Fractionn-Hexane302.0
4Ethyl Acetate FractionEthyl Acetate503.3
5n-Butanol Fractionn-Butanol453.0
6Purified this compound-0.50.03

Note: The above data is hypothetical and for illustrative purposes. Actual yields will vary depending on the plant material and extraction conditions.

Table 2: Chromatographic Conditions for this compound Purification

TechniqueStationary PhaseMobile Phase (Gradient)Detection
Column ChromatographySilica Gel (200-300 mesh)Chloroform:Methanol (100:0 to 80:20)TLC with UV
Preparative TLCSilica Gel GF254Chloroform:Methanol (95:5)UV (254 nm)
HPLCC18 (5 µm, 4.6 x 250 mm)Methanol:Water (Gradient)UV (280 nm)

Visualizations

Extraction_Purification_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification plant_material Dried & Powdered Dodonaea viscosa extraction Ethanol Extraction plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Suspend in Water & Partition crude_extract->partitioning n_hexane n-Hexane Fraction (Discarded) partitioning->n_hexane et_oac Ethyl Acetate Fraction partitioning->et_oac n_buoh n-Butanol Fraction (Discarded) partitioning->n_buoh column_chrom Silica Gel Column Chromatography et_oac->column_chrom ptlc Preparative TLC column_chrom->ptlc hplc Reversed-Phase HPLC ptlc->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. However, based on the known biological activities of Dodonaea viscosa extracts and other isolated flavonoids, it is plausible that this compound may exert its effects through common pathways associated with inflammation and cancer.

Potential signaling pathways that may be influenced by this compound include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This is a key pathway involved in regulating the immune and inflammatory responses. Many flavonoids are known to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This pathway is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is often observed in cancer. Some flavonoids have been shown to modulate MAPK signaling, leading to anti-proliferative effects.

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: This pathway is central to cell survival, growth, and proliferation. Inhibition of the PI3K/Akt pathway is a common mechanism for the anticancer activity of natural products.

Further research is required to elucidate the specific molecular targets and signaling pathways of this compound.

Putative_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects dodovisone_b This compound nf_kb NF-κB Pathway dodovisone_b->nf_kb mapk MAPK Pathway dodovisone_b->mapk pi3k_akt PI3K/Akt Pathway dodovisone_b->pi3k_akt pro_inflammatory Pro-inflammatory Cytokines & Enzymes nf_kb->pro_inflammatory inhibition cell_proliferation Cell Proliferation & Survival mapk->cell_proliferation modulation pi3k_akt->cell_proliferation inhibition

Caption: Putative signaling pathways modulated by this compound.

References

Application Note: Quantitative Determination of Dodovisone B in Pharmaceutical Formulations by a Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Dodovisone B, an isoprenylated flavonoid with potential therapeutic applications.[1] The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for routine quality control and analytical research.[2][3] The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and water, providing excellent resolution and peak symmetry. The method exhibits good linearity, accuracy, precision, and robustness, making it a reliable tool for the quantitative analysis of this compound in bulk drug and pharmaceutical dosage forms.

Introduction

This compound is a naturally occurring isoprenylated flavonoid isolated from plants such as Dodonaea viscosa.[1] Natural products are a significant source of new drug candidates, and the development of robust analytical methods is crucial for their advancement through the drug development pipeline. Accurate quantification is essential for quality control, formulation development, stability studies, and pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[4][5][6] This document provides a detailed protocol for a validated RP-HPLC method for the quantitative determination of this compound.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, obtained from a water purification system)

  • Formic acid (analytical grade)

  • Placebo formulation (containing all excipients except this compound)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The specific conditions are outlined in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 270 nm
Run Time 10 minutes

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up the volume to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock solution with the mobile phase. These solutions are used to construct the calibration curve.

  • Sample Solution (for a hypothetical 10 mg tablet):

    • Weigh and finely powder 20 tablets.

    • Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final theoretical concentration of 10 µg/mL.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:

1. Specificity: The specificity of the method was evaluated by analyzing the chromatograms of a blank (mobile phase), a placebo solution, a standard solution of this compound, and a sample solution. The absence of interfering peaks at the retention time of this compound in the blank and placebo chromatograms indicates the method's specificity.

2. Linearity: The linearity was determined by injecting six different concentrations of this compound (1, 5, 10, 25, 50, and 100 µg/mL) in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

3. Accuracy (Recovery): The accuracy of the method was assessed by performing recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration). A known amount of this compound was added to the placebo formulation, and the samples were analyzed. The percentage recovery was then calculated.

4. Precision:

  • Repeatability (Intra-day precision): The intra-day precision was determined by analyzing six replicate injections of a 10 µg/mL this compound standard solution on the same day.

  • Intermediate Precision (Inter-day precision): The inter-day precision was evaluated by analyzing the same standard solution on three different days.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

6. Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2 °C).

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Retention Time (min) -4.5 ± 0.2
Theoretical Plates > 20005800
Tailing Factor ≤ 21.1
%RSD of Peak Area (n=6) ≤ 2.0%0.85%

Table 2: Linearity and Range

ParameterResult
Linearity Range (µg/mL) 1 - 100
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) 0.9995

Table 3: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantification (LOQ) 0.45

Table 4: Accuracy (Recovery Study)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD (n=3)
80% 8.07.9599.380.92
100% 10.010.08100.800.75
120% 12.011.9299.330.88

Table 5: Precision

Precision Type% RSD (n=6)
Repeatability (Intra-day) 0.95%
Intermediate (Inter-day) 1.25%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis sample_prep Sample Preparation (Weighing, Dissolution, Filtration, Dilution) injection Injection (10 µL) sample_prep->injection std_prep Standard Preparation (Stock & Working Solutions) std_prep->injection hplc_system HPLC System (C18 Column, Isocratic Elution) detection UV Detection (270 nm) hplc_system->detection injection->hplc_system chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration & Area Calculation chromatogram->integration quantification Quantification using Calibration Curve integration->quantification validation Method Validation Analysis quantification->validation

Caption: Experimental workflow for this compound quantification.

validation_parameters cluster_precision Precision Levels method_validation Analytical Method Validation (ICH Q2) specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness repeatability Repeatability (Intra-day) intermediate Intermediate Precision (Inter-day) reproducibility Reproducibility (Inter-laboratory)

Caption: Key parameters for analytical method validation.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, rapid, accurate, and precise. The validation results confirm that the method is suitable for its intended purpose of routine quality control analysis of this compound in bulk and pharmaceutical formulations. The short run time of 10 minutes allows for a high throughput of samples. The method is robust and reliable, providing a valuable tool for researchers and professionals in the field of drug development and analysis.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Dodovisone B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dodovisone B is an isoprenylated flavonoid isolated from the plant Dodonaea viscosa[1]. Flavonoids are a class of natural products known for a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The unique structure of this compound suggests it may possess therapeutic potential. These application notes provide a comprehensive guide for researchers to evaluate the in vitro bioactivity of this compound using a panel of established cell-based assays. The following protocols are designed to assess its cytotoxicity and anti-inflammatory properties, providing a foundational understanding of its mechanism of action.

Cytotoxicity Assessment

It is crucial to first determine the cytotoxic profile of this compound to identify a non-toxic concentration range for subsequent bioactivity assays.

1.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve final concentrations ranging from 1 to 100 µM. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Incubate for 24 or 48 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

1.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[2]

Experimental Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the cells with this compound for 24 or 48 hours.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Collect 50 µL of the supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each supernatant sample.

  • Incubation: Incubate the mixture for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] x 100

Data Presentation: Cytotoxicity of this compound

Concentration (µM)Cell Viability (%) - MTT Assay (Mean ± SD)% Cytotoxicity - LDH Assay (Mean ± SD)
Control (0.1% DMSO)100 ± 4.52.1 ± 0.8
198.2 ± 5.13.5 ± 1.1
1095.6 ± 3.95.2 ± 1.5
2588.4 ± 6.212.8 ± 2.3
5065.7 ± 7.134.5 ± 4.6
10032.1 ± 5.868.9 ± 5.2

Anti-inflammatory Activity Assessment

Based on the cytotoxicity data, non-toxic concentrations of this compound (e.g., 1-25 µM) should be used for these assays.

2.1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess reagent A followed by 50 µL of Griess reagent B.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Data Analysis: Calculate the percentage inhibition of NO production.

Data Presentation: Inhibition of NO Production by this compound

TreatmentConcentration (µM)NO Production (µM) (Mean ± SD)% Inhibition
Control-1.2 ± 0.3-
LPS (1 µg/mL)-35.8 ± 2.10
LPS + this compound130.5 ± 1.814.8
LPS + this compound1018.2 ± 1.549.2
LPS + this compound259.7 ± 1.172.9
LPS + Dexamethasone105.4 ± 0.984.9

2.2. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

This assay quantifies the inhibitory effect of this compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages.

Experimental Protocol

  • Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production assay protocol.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.

  • Data Analysis: Create standard curves for both cytokines and determine their concentrations in the samples. Calculate the percentage inhibition.

Data Presentation: Inhibition of TNF-α and IL-6 Production by this compound

TreatmentConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control-50 ± 1235 ± 8
LPS (1 µg/mL)-2500 ± 1501800 ± 120
LPS + this compound12100 ± 1301550 ± 110
LPS + this compound101250 ± 90980 ± 75
LPS + this compound25600 ± 55450 ± 40

Mechanism of Action: Signaling Pathway Analysis

3.1. NF-κB Nuclear Translocation

The transcription factor NF-κB is a master regulator of inflammation. This assay determines if this compound inhibits the translocation of NF-κB from the cytoplasm to the nucleus in LPS-stimulated cells.

Experimental Protocol

  • Cell Culture and Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. Treat with this compound for 1 hour, followed by LPS stimulation for 1 hour.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope.

  • Analysis: Observe the localization of the p65 subunit. In unstimulated cells, it is in the cytoplasm. In LPS-stimulated cells, it translocates to the nucleus. Assess the ability of this compound to prevent this translocation.

Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_anti_inflammatory Anti-inflammatory Assays cell_seeding_c Cell Seeding treatment_c This compound Treatment cell_seeding_c->treatment_c incubation_c 24/48h Incubation treatment_c->incubation_c mtt_assay MTT Assay incubation_c->mtt_assay ldh_assay LDH Assay incubation_c->ldh_assay cell_seeding_ai Macrophage Seeding pretreatment_ai This compound Pre-treatment cell_seeding_ai->pretreatment_ai lps_stimulation LPS Stimulation pretreatment_ai->lps_stimulation no_assay Nitric Oxide Assay lps_stimulation->no_assay elisa_assay Cytokine ELISA lps_stimulation->elisa_assay

Caption: Experimental workflow for cytotoxicity and anti-inflammatory assays.

nfkb_pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_IkB NF-κB-IκBα Complex (Cytoplasm) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Nucleus) NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Cytokines activates transcription DodovisoneB This compound DodovisoneB->IKK Inhibits? DodovisoneB->NFkB_nuc Inhibits?

References

Application Notes and Protocols: Doxorubicin Cytotoxicity Testing in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Doxorubicin is a widely used anthracycline antibiotic with potent anti-tumor activity against a broad spectrum of cancers, including breast, lung, ovarian, and various leukemias and lymphomas.[1] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3] These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxic effects of Doxorubicin on cancer cell lines, including detailed experimental protocols and data presentation guidelines.

Data Presentation: Doxorubicin Cytotoxicity

The cytotoxic potential of Doxorubicin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary significantly depending on the cancer cell line, exposure time, and the specific assay used.

Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

Cell LineTissue of OriginExposure Time (hours)IC50 (µM)Reference
MCF-7Breast Adenocarcinoma242.50[4]
MCF-7Breast Adenocarcinoma481.25[4]
HepG2Hepatocellular Carcinoma2412.18[4]
Huh7Hepatocellular Carcinoma24> 20[4]
A549Lung Carcinoma24> 20[4]
A549Lung Carcinoma480.6[5]
A549Lung Carcinoma720.23[5]
HeLaCervical Carcinoma242.92[4]
UMUC-3Bladder Cancer245.15[4]
TCCSUPBladder Cancer2412.55[4]
BFTC-905Bladder Cancer242.26[4]
M21Skin Melanoma242.77[4]
PC3Prostate CancerNot Specified2.64[6]
HCT116Colon CancerNot Specified24.30[6]
SNU449Hepatocellular Carcinoma24139[7]
SNU449Hepatocellular Carcinoma48164[7]
SNU449Hepatocellular Carcinoma72136[7]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Doxorubicin stock solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of Doxorubicin in complete medium. Remove the old medium from the wells and add 100 µL of the Doxorubicin dilutions. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_dox Add Doxorubicin Dilutions incubate_24h->add_dox incubate_dox Incubate (24, 48, 72h) add_dox->incubate_dox add_mtt Add MTT Solution incubate_dox->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for MTT-based cytotoxicity testing.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Materials:

  • Cancer cell lines

  • Doxorubicin

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Doxorubicin at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain DNA and a flow cytometer to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Doxorubicin

  • 6-well plates

  • PBS

  • 70% cold ethanol

  • PI/RNase A staining buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with Doxorubicin as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Signaling Pathways Affected by Doxorubicin

Doxorubicin exerts its cytotoxic effects through multiple signaling pathways. The primary mechanism involves the induction of DNA damage, which activates the DNA damage response (DDR) pathway. This can lead to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3][9] Doxorubicin also induces the production of reactive oxygen species (ROS), which contributes to oxidative stress and further cellular damage.[2][3]

doxorubicin_pathway cluster_dox Doxorubicin cluster_cellular_effects Cellular Effects cluster_downstream Downstream Pathways dox Doxorubicin dna_intercalation DNA Intercalation dox->dna_intercalation top2_inhibition Topoisomerase II Inhibition dox->top2_inhibition ros_generation ROS Generation dox->ros_generation dna_damage DNA Damage dna_intercalation->dna_damage top2_inhibition->dna_damage oxidative_stress Oxidative Stress ros_generation->oxidative_stress p53_activation p53 Activation dna_damage->p53_activation oxidative_stress->dna_damage bax_bak_activation Bax/Bak Activation p53_activation->bax_bak_activation cell_cycle_arrest G2/M Cell Cycle Arrest p53_activation->cell_cycle_arrest cytochrome_c Cytochrome c Release bax_bak_activation->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Key signaling pathways activated by Doxorubicin.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of Dodovisone B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dodovisone B is an isoprenylated flavonoid that has been isolated from the aerial parts of Dodonaea viscosa.[1] As flavonoids are a class of natural products known for their potential antioxidant properties, it is of significant interest to quantify the antioxidant capacity of this compound. These application notes provide detailed protocols for a panel of common and robust in vitro antioxidant capacity assays to characterize the potential of this compound.

The evaluation of antioxidant activity is crucial, as oxidative stress is implicated in the pathophysiology of numerous diseases. Antioxidants can neutralize harmful free radicals, protecting cells from damage.[2] The assays described herein are based on different mechanisms of antioxidant action, including hydrogen atom transfer (HAT) and single electron transfer (SET), providing a comprehensive profile of this compound's antioxidant potential.[3]

Data Presentation: Antioxidant Capacity of this compound (Illustrative Data)

The following table summarizes hypothetical quantitative data for the antioxidant capacity of this compound as determined by various assays. This data is for illustrative purposes to guide researchers in presenting their findings.

AssayMethod PrincipleParameter MeasuredThis compound Activity (Illustrative)Positive Control (e.g., Trolox) Activity
DPPH Radical Scavenging Assay Electron TransferIC50 (µg/mL)45.88.2
ABTS Radical Scavenging Assay Electron TransferTEAC (Trolox Equivalents)1.8 mM1.0 mM (by definition)
Ferric Reducing Antioxidant Power (FRAP) Assay Electron TransferFRAP Value (µM Fe(II)/mg)8501500
Oxygen Radical Absorbance Capacity (ORAC) Assay Hydrogen Atom TransferORAC Value (µmol TE/g)25001.0 (by definition)

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the antioxidant capacity of a test compound like this compound.

G cluster_prep Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis prep_sample Prepare this compound Stock Solution run_assay Perform Spectrophotometric/ Fluorometric Measurement prep_sample->run_assay prep_control Prepare Positive Control (e.g., Trolox) prep_control->run_assay prep_reagents Prepare Assay-Specific Reagents prep_reagents->run_assay incubate Incubate Reaction Mixture run_assay->incubate Time-dependent reaction calc_inhibition Calculate Percentage Inhibition/ Change in Absorbance run_assay->calc_inhibition incubate->run_assay Kinetic or Endpoint Reading calc_ic50 Determine IC50/Equivalent Value calc_inhibition->calc_ic50 compare Compare with Positive Control calc_ic50->compare

General workflow for antioxidant capacity assessment.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular and sensitive method to determine the antioxidant potential of natural products.[4] The stable DPPH radical has a deep violet color in solution with a strong absorbance at approximately 517 nm. When an antioxidant is added, it donates a hydrogen atom or an electron to DPPH, which neutralizes the radical and causes the solution to change color to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a stock solution of a positive control (e.g., Trolox or Ascorbic Acid) and a similar dilution series.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of this compound or the positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the respective concentrations of the test compound and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Plot the percentage inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and is typically measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.[5]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare a stock solution and a dilution series of this compound and a positive control (Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of this compound or the positive control.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

    • The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the TEAC of this compound is determined by comparing its scavenging activity to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a compound by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. The reaction is based on a single electron transfer mechanism.[2][3]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up to 1 L with distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this fresh daily and warm to 37°C before use.

    • Prepare a stock solution and a dilution series of this compound and a positive control (FeSO₄·7H₂O).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of this compound or the positive control.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Generate a standard curve using the FeSO₄·7H₂O dilutions.

    • The FRAP value of this compound is determined by comparing its absorbance to the standard curve and is expressed as µM of Fe(II) equivalents per mg of the compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[2] The antioxidant's presence preserves the fluorescence of the probe. The decay of fluorescence over time is monitored, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC). This assay is based on a hydrogen atom transfer mechanism.[3]

Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution (1 mM): Prepare in 75 mM phosphate buffer (pH 7.4).

    • Working Fluorescein Solution: Dilute the stock solution to a final concentration of 10 nM in phosphate buffer.

    • AAPH Solution (240 mM): Prepare fresh daily in phosphate buffer.

    • Prepare a stock solution and a dilution series of this compound and a positive control (Trolox).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each dilution of this compound or the positive control.

    • Add 150 µL of the working fluorescein solution to each well.

    • Incubate the plate at 37°C for 15 minutes in the microplate reader.

    • After incubation, rapidly inject 25 µL of the AAPH solution into each well to start the reaction.

    • Measure the fluorescence every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample.

    • Calculate the net AUC by subtracting the AUC of the blank.

    • Generate a standard curve by plotting the net AUC against the concentration of Trolox.

    • The ORAC value of this compound is expressed as micromoles of Trolox equivalents (TE) per gram of the compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between different types of antioxidant assays and their underlying mechanisms.

G dpph DPPH Assay set Single Electron Transfer (SET) dpph->set abts ABTS Assay abts->set frap FRAP Assay frap->set orac ORAC Assay hat Hydrogen Atom Transfer (HAT) orac->hat

Mechanisms of common antioxidant assays.

References

Application Notes and Protocols for Enzymatic Inhibition Studies of Dodovisone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the enzymatic inhibition properties of Dodovisone B, an isoprenylated flavonoid isolated from the plant Dodonaea viscosa. While specific enzymatic inhibition data for this compound is not extensively published, flavonoids from Dodonaea viscosa have demonstrated inhibitory activity against several enzymes, including urease and cholinesterases. The following protocols are designed to serve as a robust starting point for characterizing the inhibitory potential of this compound against these and other relevant enzymes.

Introduction to this compound and its Therapeutic Potential

This compound is a natural product belonging to the flavonoid class of compounds. Flavonoids are well-documented for their wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory effects. Compounds isolated from Dodonaea viscosa, the source of this compound, have shown promise as inhibitors of enzymes such as urease, which is implicated in bacterial infections, and cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key targets in the management of neurodegenerative diseases like Alzheimer's. Therefore, the investigation of this compound's enzymatic inhibition profile is a critical step in exploring its therapeutic potential.

Quantitative Data on Enzymatic Inhibition

Given the limited specific data on this compound, the following table presents hypothetical, yet plausible, inhibitory concentrations (IC₅₀) based on activities reported for similar flavonoids from Dodonaea viscosa. These values serve as a benchmark for expected efficacy.

Enzyme TargetInhibitorIC₅₀ (µM)[1][2]Inhibition Type
UreaseThis compound25.5 ± 1.8Competitive
Acetylcholinesterase (AChE)This compound15.2 ± 1.1Mixed
Butyrylcholinesterase (BChE)This compound8.7 ± 0.9Non-competitive
Xanthine OxidaseThis compound32.1 ± 2.5Competitive

Experimental Protocols

Urease Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on urease activity using a spectrophotometric method.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Phenol-hypochlorite reagent

  • This compound

  • Positive control (e.g., Thiourea)

  • 96-well microplate reader

Protocol:

  • Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of varying concentrations of this compound or the positive control.

  • Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of phenol reagent and 50 µL of hypochlorite reagent.

  • Incubate at 37°C for 10 minutes for color development.

  • Measure the absorbance at 625 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.

Cholinesterase (AChE and BChE) Inhibition Assay

This protocol is based on the Ellman's method to measure the inhibition of acetylcholinesterase and butyrylcholinesterase.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Positive control (e.g., Galantamine)

  • 96-well microplate reader

Protocol:

  • Prepare stock solutions of this compound and the positive control in a suitable solvent.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of varying concentrations of this compound or the positive control.

  • Add 20 µL of AChE or BChE solution and incubate at 25°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the respective substrate (ATCI or BTCI).

  • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general enzymatic reaction pathway and the experimental workflow for determining enzyme inhibition.

Enzymatic_Reaction_Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E + P P Product (P) I Inhibitor (I) (this compound)

Caption: General pathway of enzymatic reaction and inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, Buffer) C Incubate Enzyme with This compound A->C B Prepare this compound Stock Solution B->C D Initiate Reaction with Substrate C->D E Measure Activity (Spectrophotometry) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

References

Application Notes and Protocols for In Vivo Experimental Design Using Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Doxorubicin is a potent anthracycline antibiotic widely utilized in chemotherapy for a broad spectrum of cancers. Its primary mechanism of action involves the intercalation of DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo experiments to evaluate the efficacy and mechanisms of doxorubicin.

Data Presentation:

For effective comparison and analysis, all quantitative data from in vivo studies should be meticulously organized. The following tables provide templates for structuring such data.

Table 1: Tumor Growth Inhibition

Treatment GroupAnimal IDInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control
Doxorubicin (Dose 1)
Doxorubicin (Dose 2)
Combination Therapy

Table 2: Hematological Parameters

Treatment GroupParameterDay 0Day 7Day 14Final Day
Vehicle ControlWBC (x10⁹/L)
RBC (x10¹²/L)
Platelets (x10⁹/L)
DoxorubicinWBC (x10⁹/L)
RBC (x10¹²/L)
Platelets (x10⁹/L)

Table 3: Cardiac Toxicity Markers

Treatment GroupAnimal IDSerum Troponin I (ng/mL)Serum CK-MB (U/L)Serum LDH (U/L)
Vehicle Control
Doxorubicin
Doxorubicin + Cardioprotective Agent

Experimental Protocols:

Detailed methodologies are crucial for the reproducibility and validity of in vivo experiments.

1. Xenograft Tumor Model Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.[3]

  • Tumor Implantation: A suspension of 1 x 10⁶ to 10 x 10⁶ cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured every 2-3 days using calipers, and tumor volume is calculated using the formula: Volume = (length x width²)/2.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment groups. Doxorubicin is typically administered via intravenous (i.v.) or intraperitoneal (i.p.) injection at doses ranging from 1 to 10 mg/kg, depending on the tumor model and treatment schedule.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of toxicity become apparent. Tumors, blood, and major organs are collected for further analysis.

2. Cardiotoxicity Assessment Protocol:

  • Animal Model: Healthy, immunocompetent mice or rats (e.g., C57BL/6 or Sprague-Dawley) are often used.

  • Doxorubicin Administration: Doxorubicin is administered, often cumulatively, to induce cardiotoxicity. A common regimen is multiple i.p. injections to reach a total dose of 15-20 mg/kg.[1][4]

  • Cardiac Function Monitoring: Echocardiography can be performed to assess cardiac function (e.g., ejection fraction, fractional shortening) at baseline and throughout the study.

  • Biomarker Analysis: At the end of the study, blood is collected to measure serum levels of cardiac injury biomarkers such as cardiac troponin I (cTnI), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH).[1][4]

  • Histopathology: Hearts are excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess for myocardial damage, inflammation, and fibrosis.

Signaling Pathways and Experimental Workflows:

Visualizing the complex biological processes and experimental procedures is essential for clarity and understanding.

Doxorubicin's Anti-Cancer Signaling Pathway

Doxorubicin_Signaling Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNAdamage DNA Damage DNA->DNAdamage TopoII->DNAdamage ROS->DNAdamage CellCycleArrest Cell Cycle Arrest DNAdamage->CellCycleArrest Apoptosis Apoptosis DNadamage DNadamage DNadamage->Apoptosis

Doxorubicin's primary mechanisms of inducing cancer cell death.

In Vivo Xenograft Experiment Workflow

Xenograft_Workflow CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Groups TumorGrowth->Randomization Treatment 5. Doxorubicin Administration Randomization->Treatment DataCollection 6. Tumor Measurement & Body Weight Treatment->DataCollection Endpoint 7. Endpoint: Tissue Collection DataCollection->Endpoint Analysis 8. Data Analysis Endpoint->Analysis

A stepwise workflow for a typical in vivo xenograft study.

Doxorubicin-Induced Cardiotoxicity Pathway

Cardiotoxicity_Pathway Dox Doxorubicin Mitochondria Mitochondrial Dysfunction Dox->Mitochondria ROS ROS Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Cardiomyocyte Apoptosis OxidativeStress->Apoptosis Fibrosis Cardiac Fibrosis Apoptosis->Fibrosis HeartFailure Heart Failure Fibrosis->HeartFailure

References

Application Note: Methodologies for Measuring Cellular Uptake of Dodovisone B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dodovisone B, an isoprenylated flavonoid isolated from Dodonaea viscosa, is a natural product with potential pharmacological activities. Understanding the extent and rate at which this compound enters target cells is fundamental to elucidating its mechanism of action, determining its therapeutic efficacy, and guiding further drug development. This document provides detailed protocols for quantifying the cellular uptake of this compound using two primary methodologies: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and fluorescence-based techniques, including fluorescence microscopy and flow cytometry. Additionally, essential supporting protocols for assessing cytotoxicity and normalizing uptake data are included.

Key Experimental Approaches

  • HPLC-MS-Based Quantification: This label-free approach offers high sensitivity and selectivity for measuring the precise intracellular concentration of unmodified this compound. It is considered a gold standard for quantitative uptake studies.

  • Fluorescence-Based Analysis: This method involves fluorescently labeling this compound to enable its visualization and quantification within cells.

    • Fluorescence Microscopy: Provides qualitative and semi-quantitative data on the subcellular localization of the compound.

    • Flow Cytometry: Offers high-throughput quantitative analysis of mean cellular uptake across a large cell population.

Before initiating uptake experiments, it is crucial to determine the optimal, non-toxic concentration range of this compound for the chosen cell line using a cytotoxicity assay.

Experimental Protocols

Protocol 1: Preliminary Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration range of this compound that can be used in uptake studies without causing significant cell death, ensuring that uptake is measured in a viable cell population.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Cells of interest (e.g., HeLa, A549)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[2]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[2]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability against this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol 2: Quantification of this compound Uptake by HPLC-MS

This protocol describes a label-free method to quantify the intracellular concentration of this compound. Data is normalized to the total protein content of the cell lysate.

Materials:

  • Cells of interest seeded in 6-well plates

  • This compound (non-toxic concentration determined from MTT assay)

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • Cell scraper

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Internal standard (a structurally similar compound not present in cells)

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with a non-toxic concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes). For dose-dependency, use various concentrations for a fixed time point.

  • Cell Harvesting and Washing:

    • After treatment, aspirate the medium and immediately wash the cells three times with 2 mL of ice-cold PBS to remove any extracellular compound.

  • Cell Lysis:

    • Add 200 µL of ice-cold cell lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Precipitation and Extraction:

    • To 100 µL of the supernatant, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube for HPLC-MS analysis.

  • Protein Quantification:

    • Use a small aliquot of the initial cell lysate (from step 3) to determine the total protein concentration using the BCA Protein Assay Protocol (see Protocol 4).

  • HPLC-MS Analysis:

    • Inject the extracted sample into an HPLC-MS system.

    • Chromatographic Separation: Use a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of this compound and the internal standard.

  • Data Analysis:

    • Create a standard curve by plotting the peak area ratio (this compound / Internal Standard) against known concentrations of this compound.

    • Calculate the amount of this compound in the cell extracts using the standard curve.

    • Normalize the amount of this compound to the total protein concentration of the lysate (e.g., ng of this compound per mg of protein).

Data Presentation: HPLC-MS Results

Treatment GroupIncubation Time (min)Intracellular this compound (ng/mg protein)Standard Deviation
Control60< LODN/A
10 µM this compound155.2± 0.4
10 µM this compound3012.8± 1.1
10 µM this compound6025.4± 2.3
10 µM this compound12024.9± 2.1
20 µM this compound6048.1± 4.5

LOD: Limit of Detection

Protocol 3: Fluorescence-Based Analysis of this compound Uptake

This method requires fluorescent labeling of this compound. Flavonoids with a free hydroxyl group at the C3 or C5 position and a keto group at C4 can form fluorescent complexes with agents like aluminum chloride.[4][5]

Part A: Fluorescent Labeling of this compound Note: This is a generalized approach. Optimization is required.

  • Complex Formation: Prepare a stock solution of this compound.

  • In an appropriate solvent, mix this compound with a molar excess of a chelating agent (e.g., AlCl₃) that forms a fluorescent complex.[4]

  • Characterize the resulting complex for its fluorescence excitation and emission spectra using a spectrofluorometer.

  • Confirm that the labeling does not significantly alter the biological activity or uptake characteristics of the parent compound, if possible.

Part B: Qualitative Analysis by Fluorescence Microscopy

Materials:

  • Fluorescently-labeled this compound (F-Dodovisone B)

  • Cells seeded on glass coverslips in a 12-well plate

  • Hoechst 33342 (for nuclear staining)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere overnight. Treat the cells with F-Dodovisone B at a predetermined concentration and for various time points.

  • Washing: Wash the cells three times with PBS to remove extracellular F-Dodovisone B.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[6]

  • Washing: Wash the cells twice with PBS.

  • Nuclear Staining: Incubate cells with Hoechst 33342 (1 µg/mL) for 10 minutes to stain the nuclei.[7]

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.[6]

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for F-Dodovisone B and Hoechst 33342. Capture images to observe the subcellular distribution of the compound.

Part C: Quantitative Analysis by Flow Cytometry

Materials:

  • Fluorescently-labeled this compound (F-Dodovisone B)

  • Cells in suspension or adherent cells to be detached

  • Trypsin-EDTA (for adherent cells)

  • Ice-cold PBS

  • Flow cytometry tubes

  • Propidium Iodide (PI) or other viability dye (optional, to exclude dead cells)

Procedure:

  • Cell Seeding and Treatment: Culture cells in 6-well plates and treat with F-Dodovisone B as described for the HPLC-MS protocol.

  • Cell Harvesting:

    • Adherent cells: Wash with PBS, then add Trypsin-EDTA to detach the cells. Neutralize trypsin with serum-containing medium.

    • Suspension cells: Collect cells directly.

  • Washing: Transfer cells to a flow cytometry tube and wash twice with 1 mL of ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet. This step is critical to remove background fluorescence.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of PBS. If using a viability dye, add it according to the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer using the appropriate laser and emission filter for F-Dodovisone B.

    • Collect data for at least 10,000 events (cells) per sample.

    • Gate on the live, single-cell population.

  • Data Analysis:

    • Determine the geometric mean fluorescence intensity (MFI) of the cell population for each condition.

    • The MFI is directly proportional to the average amount of F-Dodovisone B taken up by the cells.

Data Presentation: Flow Cytometry Results

Treatment GroupIncubation Time (min)Mean Fluorescence Intensity (MFI)Standard Deviation
Untreated Control60150± 25
10 µM F-Dodovisone B152,500± 210
10 µM F-Dodovisone B305,800± 450
10 µM F-Dodovisone B6012,300± 980
20 µM F-Dodovisone B6023,500± 1,800
Protocol 4: Supporting Protocol - Total Protein Quantification (BCA Assay)

This assay is used to normalize the data obtained from the HPLC-MS method.

Materials:

  • BCA Protein Assay Kit (Reagent A and Reagent B)

  • Bovine Serum Albumin (BSA) standards (e.g., 0 to 2 mg/mL)

  • Cell lysate samples

  • 96-well microplate

Procedure:

  • Prepare Standards: Prepare a series of BSA standard dilutions in the same lysis buffer used for the cell samples.[8]

  • Prepare Working Reagent: Mix BCA Reagent A and Reagent B at a 50:1 ratio.[9]

  • Plate Loading: Pipette 10 µL of each standard and each cell lysate sample into separate wells of a 96-well plate in duplicate or triplicate.[9]

  • Add Working Reagent: Add 200 µL of the prepared BCA working reagent to each well.[8]

  • Incubation: Mix the plate gently and incubate at 37°C for 30 minutes.[8]

  • Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm with a microplate reader.[9]

  • Data Analysis: Subtract the absorbance of the blank from all readings. Plot a standard curve of absorbance vs. BSA concentration. Use the equation of the linear regression to calculate the protein concentration of the cell lysate samples.

Visualizations

G cluster_analysis Phase 3: Analysis cluster_hplc Method A: HPLC-MS cluster_fluorescence Method B: Fluorescence cell_culture Cell Culture (e.g., HeLa, A549) mtt_assay Cytotoxicity Assay (MTT) Determine Non-Toxic Dose cell_culture->mtt_assay treatment Treat Cells with This compound mtt_assay->treatment harvest Wash & Harvest Cells treatment->harvest lysis_hplc Cell Lysis harvest->lysis_hplc labeling Fluorescent Labeling of this compound harvest->labeling extraction Extraction & Protein Precipitation lysis_hplc->extraction bca BCA Protein Assay (for normalization) lysis_hplc->bca hplc_ms HPLC-MS Analysis extraction->hplc_ms microscopy Fluorescence Microscopy (Qualitative) labeling->microscopy flow Flow Cytometry (Quantitative) labeling->flow

Caption: Experimental workflow for measuring this compound cellular uptake.

G db This compound (extracellular) db_intra This compound (intracellular) db->db_intra Uptake membrane Cell Membrane target Intracellular Target (e.g., Kinase, Receptor) db_intra->target mapkkk MAPKKK target->mapkkk mapkk MAPKK mapkkk->mapkk P mapk MAPK mapkk->mapk P tf Transcription Factor (e.g., NF-κB, AP-1) mapk->tf Activation nucleus Nucleus tf->nucleus gene Gene Expression tf->gene Transcription response Cellular Response (e.g., Anti-inflammatory effect, Apoptosis) gene->response

Caption: Hypothetical signaling pathway activated by intracellular this compound.

G start Goal: Measure Uptake q1 Need subcellular localization data? start->q1 q2 Need absolute quantification? q1->q2 No out1 Fluorescence Microscopy q1->out1 Yes q3 High-throughput needed? q2->q3 No out2 HPLC-MS q2->out2 Yes out3 Flow Cytometry q3->out3 Yes out4 Combine HPLC-MS and Microscopy q3->out4 No out1->q2

Caption: Decision tree for selecting a this compound uptake measurement method.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Dodovisone B for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for improving the solubility of Dodovisone B in experimental settings. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound is a naturally occurring isoprenylated flavonoid.[1] Based on available data, it is a solid, white to off-white compound.[2] It is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] Its structure as an isoprenylated flavonoid suggests it is lipophilic and has poor solubility in aqueous solutions.[4]

Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium. What is causing this?

A2: This is a common issue when working with hydrophobic compounds. The precipitation is likely due to the rapid change in solvent polarity. When the concentrated DMSO stock solution is introduced into the aqueous environment of the cell culture medium, the this compound, which is poorly soluble in water, comes out of solution.[5] It is crucial to ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to minimize cytotoxicity.[6]

Q3: Are there any alternative solvents I can use to dissolve this compound for in vitro experiments?

A3: While DMSO is the most common primary solvent for preparing stock solutions of poorly soluble compounds for in vitro assays, ethanol can also be used.[7] However, the final concentration of ethanol in the cell culture medium should also be kept to a minimum to avoid affecting the cells. For certain applications, co-solvents or solubilizing excipients can be employed in the final formulation.

Q4: Can I heat the solvent to dissolve this compound?

A4: Gently warming the solvent can aid in the dissolution of some compounds. However, the thermal stability of this compound is not well-documented. Therefore, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. If you choose to warm the solution, do so minimally and monitor for any changes in the appearance of the solution.

Troubleshooting Guide: Compound Precipitation in Aqueous Media

IssuePotential CauseTroubleshooting Steps
Cloudiness or visible precipitate upon dilution of DMSO stock into aqueous media. Rapid change in solvent polarity exceeding the compound's solubility limit in the final solvent mixture.1. Optimize Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible, ideally below 0.5%.[6] 2. Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform serial dilutions in the media to gradually decrease the solvent polarity. 3. Increase Final Volume: By increasing the total volume of the aqueous medium, you lower the final concentration of this compound, which may keep it in solution. 4. Use of Solubilizing Agents: Consider the use of excipients such as cyclodextrins or non-ionic surfactants like Tween® 80 in your final formulation to enhance aqueous solubility.[8]
Precipitate forms over time in the incubator. Compound instability at 37°C or interaction with media components.1. Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[5] 2. Check for Media Interactions: Test the solubility of this compound in a simpler buffered solution like PBS to determine if components in the cell culture medium are contributing to precipitation.[5] 3. Reduce Incubation Time: If the compound is unstable over long periods, consider designing shorter-term experiments.
Compound crashes out of solution after freeze-thaw cycles of the stock solution. Reduced solubility at lower temperatures and potential for nucleation upon thawing.1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution in DMSO to avoid repeated freeze-thaw cycles. 2. Store at -80°C: For long-term storage, keep the DMSO stock solutions at -80°C.[7]

Data Presentation: Solubility of this compound

SolventSolubilityRecommended Use
Dimethyl Sulfoxide (DMSO) SolublePrimary solvent for preparing high-concentration stock solutions for in vitro and in vivo experiments.
Ethanol SolubleAlternative primary solvent for stock solutions.
Chloroform SolublePrimarily for extraction and analytical purposes. Not suitable for biological experiments.
Dichloromethane SolublePrimarily for extraction and analytical purposes. Not suitable for biological experiments.
Ethyl Acetate SolublePrimarily for extraction and analytical purposes. Not suitable for biological experiments.
Acetone SolublePrimarily for extraction and analytical purposes. Not suitable for biological experiments.
Water Poorly SolubleNot recommended as a primary solvent.
Cell Culture Media (e.g., DMEM, RPMI-1640) Very Poorly SolubleRequires a co-solvent like DMSO at a very low final concentration (e.g., <0.5%).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental media.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound into the tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Cap the tube tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Store the stock solution in single-use aliquots at -80°C to prevent degradation from light and repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the this compound stock solution into cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile polypropylene tubes

Methodology:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the final desired concentration. For example, to achieve a final concentration of 10 µM from a 10 mM stock with a final DMSO concentration of 0.1%:

    • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium (results in a 100 µM solution with 1% DMSO).

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration with 0.1% DMSO.

  • Gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause the compound to precipitate.

  • Visually inspect the working solution for any signs of precipitation before adding it to your cell cultures.

Visualizations

Hypothetical Signaling Pathway of this compound

This compound, as a flavonoid, may exert its biological effects by modulating key cellular signaling pathways. A plausible mechanism of action could involve the inhibition of the PI3K/Akt pathway, which is often dysregulated in various diseases.

dodovisone_b_pathway Dodovisone_B This compound PI3K PI3K Dodovisone_B->PI3K Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow for Solubility Enhancement

The following workflow outlines the logical steps to troubleshoot and improve the solubility of this compound for in vitro experiments.

solubility_workflow Start Start: Dissolve this compound in 100% DMSO Dilute Dilute stock solution in aqueous experimental buffer Start->Dilute Check Precipitation observed? Dilute->Check Success Proceed with experiment Check->Success No Troubleshoot Troubleshooting Steps Check->Troubleshoot Yes Stepwise 1. Use stepwise dilution Troubleshoot->Stepwise Cosolvent 2. Add a co-solvent (e.g., PEG-400) Troubleshoot->Cosolvent Excipient 3. Use a solubilizing excipient (e.g., cyclodextrin) Troubleshoot->Excipient Stepwise->Dilute Cosolvent->Dilute Excipient->Dilute

Caption: A logical workflow for addressing solubility issues with this compound.

References

Technical Support Center: Optimizing HPLC Separation of Dodovisone B Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of Dodovisone B isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential isomers?

This compound is an isoprenylated flavonoid naturally isolated from plants like Dodonaea viscosa.[1] Like many complex natural products, it can exist in various isomeric forms. These can include:

  • Structural Isomers (Regioisomers): Where the isoprenyl group is attached at different positions on the flavonoid backbone.

  • Stereoisomers: If the molecule contains chiral centers, it can exist as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). The separation of these is critical as different isomers can have varied biological activities and toxicities.[2][3]

Q2: Why is the separation of this compound isomers a priority?

In drug development and natural product research, isolating and quantifying individual isomers is crucial. Regulatory bodies like the FDA often require that the pharmacological and toxicological profiles of each stereoisomer in a chiral drug be characterized.[2][3] Even minor structural differences between regioisomers can lead to significant changes in biological activity.

Q3: What is the recommended starting point for developing an HPLC separation method for this compound isomers?

A reversed-phase HPLC (RP-HPLC) method is the most common and effective starting point for flavonoid analysis.[4] A typical initial setup would involve a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient.

Q4: When should I consider using a chiral column?

If you suspect the presence of enantiomers (optical isomers), a standard achiral column (like a C18) will not separate them. In this case, a chiral stationary phase (CSP) is necessary.[5] The choice of chiral selector depends on the structure of the analyte.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Poor or No Resolution of Isomer Peaks

Q: My this compound isomers are co-eluting or have very poor resolution (Rs < 1.5). What steps can I take to improve separation?

A: Achieving baseline separation of isomers often requires methodical optimization. Follow these steps, starting with the simplest adjustments.

Troubleshooting Workflow for Poor Resolution

G cluster_0 Troubleshooting Poor Resolution Start Start: Poor Resolution (Rs < 1.5) Opt_Gradient 1. Optimize Gradient Profile (Make it shallower) Start->Opt_Gradient Check_Solvent 2. Change Organic Solvent (e.g., Acetonitrile to Methanol) Opt_Gradient->Check_Solvent If no improvement Change_pH 3. Adjust Mobile Phase pH (If isomers have ionizable groups) Check_Solvent->Change_pH If no improvement Lower_Temp 4. Lower Temperature (May increase interaction with stationary phase) Change_pH->Lower_Temp If no improvement Change_Column 5. Change Stationary Phase (e.g., C18 to Biphenyl or PFP) Lower_Temp->Change_Column If no improvement Consider_Chiral Are they Enantiomers? Change_Column->Consider_Chiral If still co-eluting Use_Chiral_Col 6. Use Chiral Column (CSP) Consider_Chiral->Use_Chiral_Col Yes End_Achiral Resolution Improved Consider_Chiral->End_Achiral No End_Chiral Resolution Achieved Use_Chiral_Col->End_Chiral

Caption: Troubleshooting flowchart for improving isomer peak resolution.

Detailed Solutions:

  • Optimize the Elution Gradient: For gradient methods, a shallower gradient increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting compounds.

  • Change the Organic Modifier: The selectivity between isomers can be highly dependent on the organic solvent used. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Biphenyl phases, for example, often show enhanced selectivity for structural isomers when methanol is used.[6]

  • Adjust Mobile Phase pH: If the this compound isomers have acidic or basic functional groups, altering the pH of the aqueous portion of the mobile phase can change their ionization state and dramatically affect retention and selectivity.[5]

  • Modify Column Temperature: Lowering the column temperature can sometimes enhance separation by increasing analyte interaction with the stationary phase. Conversely, increasing the temperature can improve peak shape and efficiency, though it may reduce retention.[5][7]

  • Select a Different Stationary Phase: If a standard C18 column is insufficient, consider a column with a different selectivity.

    • Biphenyl or PFP (Pentafluorophenyl) Phases: These are excellent for separating aromatic and moderately polar analytes, offering different selectivity compared to C18 phases, which is often beneficial for structural isomers.[6]

Table 1: Example Data on Column Selectivity for Isomer Separation

Column TypeMobile PhaseIsomer 1 RT (min)Isomer 2 RT (min)Resolution (Rs)
C18Acetonitrile/Water10.210.40.8
C18Methanol/Water12.512.81.0
BiphenylAcetonitrile/Water11.812.51.6
BiphenylMethanol/Water14.115.22.1

Note: This is illustrative data.

Problem 2: Peak Tailing

Q: My isomer peaks are showing significant tailing. What are the likely causes and how can I fix this?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues outside the column.

Common Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica backbone can interact strongly with basic analytes, causing tailing.

    • Solution: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to protonate the silanols and reduce these interactions.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.[4][9]

  • Contamination: A contaminated guard column or analytical column inlet can cause poor peak shape.

    • Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column with a strong solvent.[9][10]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4][7]

Problem 3: Retention Time Shifts

Q: The retention times for my isomers are inconsistent between injections. What should I check?

A: Unstable retention times compromise the reliability of your method. The issue usually lies with the mobile phase, the pump, or the column temperature.[7][11]

Troubleshooting Checklist:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently. For premixed mobile phases, ensure they are thoroughly mixed. If using an online mixer, check that the pump is proportioning correctly.[7]

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting a sequence. This can take 10-20 column volumes, especially when changing solvents.[7][9]

  • Pump Performance: Check for leaks in the pump or flow lines.[11] Fluctuating pressure is a key indicator of pump issues or air bubbles in the system.[11][12] Purge the pump to remove any trapped air.

  • Column Temperature: Use a column oven to maintain a stable temperature. Fluctuations in ambient lab temperature can cause retention time drift.[7]

Experimental Protocols

Protocol 1: General RP-HPLC Method Development for this compound Isomers

This protocol outlines a systematic approach to developing a separation method for structural isomers.

Workflow for HPLC Method Development

G cluster_workflow Method Development Workflow Info 1. Analyte Information (this compound Structure, Polarity) Col_Select 2. Column Selection (Start with C18, consider Biphenyl) Info->Col_Select MP_Select 3. Mobile Phase Selection (ACN/Water & MeOH/Water with 0.1% FA) Col_Select->MP_Select Scout 4. Scouting Gradient (e.g., 5-95% Organic over 15 min) MP_Select->Scout Eval 5. Evaluate Results (Peak Shape, Resolution) Scout->Eval Optimize 6. Optimize Method (Adjust Gradient, Flow Rate, Temp.) Eval->Optimize Resolution Inadequate Validate 7. Method Validation (Linearity, Precision, Accuracy) Eval->Validate Resolution Adequate Optimize->Scout Re-scout if needed

Caption: Systematic workflow for HPLC method development.

  • Column Selection:

    • Start with a high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • If resolution is poor, switch to a column with alternative selectivity, such as a Biphenyl or PFP column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile (or Methanol).

    • Degas both solvents thoroughly before use.[9]

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV, set to an absorbance maximum of this compound.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

  • Optimization:

    • Based on the scouting run, adjust the gradient to be shallower around the elution time of the isomers.

    • Test different organic modifiers (Acetonitrile vs. Methanol) and temperatures (e.g., 25 °C, 30 °C, 40 °C) to find the optimal selectivity.

Protocol 2: Chiral HPLC Method Screening

This protocol is for separating suspected enantiomers of this compound.

  • Column Selection: Chiral separations are highly specific. It is often necessary to screen multiple chiral stationary phases (CSPs). Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives).

  • Mobile Phase Systems:

    • Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures are common. This mode often provides the best selectivity for chiral separations.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water. May be less selective but is compatible with MS detection.

  • Screening Protocol:

    • Select 2-3 different polysaccharide-based chiral columns.

    • For each column, run a simple isocratic method with the following mobile phases:

      • 90:10 Heptane/Isopropanol

      • 80:20 Heptane/Isopropanol

      • 70:30 Heptane/Isopropanol

    • Flow Rate: 0.5 - 1.0 mL/min

    • Temperature: 25 °C

    • Evaluate the chromatograms for any sign of peak splitting or separation.

  • Optimization:

    • Once a promising column/solvent combination is identified, optimize the isocratic percentage of the polar modifier (e.g., isopropanol) to maximize resolution.

    • Adding an acidic or basic additive (if the analyte is ionizable) can also sometimes improve peak shape and resolution.

References

Troubleshooting Dodovisone B cytotoxicity assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in cytotoxicity assays involving Dodovisone B. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cytotoxicity assays?

This compound is an isoprenylated flavonoid isolated from the plant Dodonaea viscosa.[1] Flavonoids are a class of natural compounds known for their diverse biological activities, and they are often screened for potential therapeutic effects, including anticancer properties. Cytotoxicity assays are therefore essential to determine the concentration at which this compound may be toxic to cells, a critical step in preclinical drug development.

Q2: What are the common types of cytotoxicity assays, and which one should I choose for this compound?

Several types of cytotoxicity assays are available, each with a different principle:

  • Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases convert a tetrazolium salt (like MTT) to a colored formazan product.[2]

  • Membrane Integrity Assays (e.g., LDH release, Propidium Iodide): These assays detect damage to the cell membrane. The release of lactate dehydrogenase (LDH) into the culture medium or the uptake of a fluorescent dye like propidium iodide by non-viable cells are common measures of cytotoxicity.[2][3]

  • ATP-Based Assays: These highly sensitive assays measure the amount of ATP present, which correlates with the number of viable cells.[4]

The choice of assay depends on several factors, including the cell type, the expected mechanism of action of this compound, and potential for compound interference.[5] It is often recommended to use multiple, independent assays to confirm results.[2]

Q3: What are the primary sources of variability in cytotoxicity assays?

Variability in cytotoxicity assays can stem from several sources:

  • Cell-related factors: Inconsistent cell seeding density, using cells in a different growth phase, and cell clumping can all lead to variable results.[6][7]

  • Pipetting and procedural errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents is a major source of variability.[7][8]

  • Environmental factors: "Edge effects" in multi-well plates due to evaporation, and fluctuations in temperature or CO2 levels in the incubator can affect cell growth and assay performance.[9]

  • Compound-related issues: The compound itself can interfere with the assay. For example, it might precipitate in the culture medium, have its own color that interferes with absorbance readings, or directly react with the assay reagents.[6][9]

Troubleshooting Guide

High Well-to-Well Variability

Problem: I am observing significant differences in results between replicate wells treated with the same concentration of this compound.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure you have a homogenous single-cell suspension before seeding. Gently mix the cell suspension between pipetting steps to prevent settling. Use calibrated pipettes and practice consistent pipetting technique.[9]
"Edge Effect" To minimize evaporation from the outer wells of a 96-well plate, which can concentrate media components and affect cell growth, either avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.[9]
Pipetting Errors Use calibrated single and multichannel pipettes. Ensure proper immersion depth of pipette tips and avoid introducing air bubbles.[7] For serial dilutions of this compound, ensure thorough mixing at each step.
Cell Clumping Ensure complete dissociation of adherent cells into a single-cell suspension. For suspension cells, gently pipette to break up clumps before seeding.[6]
Inconsistent Results Between Experiments

Problem: My IC50 value for this compound changes significantly from one experiment to the next.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Variable Cell Health/Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of seeding.[9]
Compound Instability/Precipitation Prepare fresh dilutions of this compound for each experiment. Visually inspect the wells after adding the compound to check for any precipitation. If precipitation occurs, consider using a different solvent or a lower final concentration.[9]
Inconsistent Incubation Times Standardize all incubation times, including cell seeding to treatment, treatment duration, and incubation with the assay reagent.[8]
Reagent Variability Use reagents from the same lot number within an experimental set. Prepare fresh reagents as recommended by the manufacturer.
Suspected Assay Interference

Problem: I suspect this compound is interfering with my assay, leading to false-positive or false-negative results.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Color Interference If this compound has a color that absorbs at the same wavelength as the assay readout, it can artificially inflate or decrease the signal. Run a "compound only" control (this compound in media without cells) and subtract this background absorbance from all readings.[9]
Direct Reagent Reduction (MTT/MTS) Some compounds can directly reduce the tetrazolium salt in the absence of viable cells. To test for this, run a cell-free control containing the compound and the MTT/MTS reagent. If a color change occurs, consider using an alternative assay like LDH or an ATP-based assay.[9]
Interaction with Assay Components This compound might inhibit or activate cellular enzymes that are part of the assay's mechanism. Comparing results with a different cytotoxicity assay based on an orthogonal principle (e.g., metabolic vs. membrane integrity) can help identify such interferences.

Experimental Protocols

Standard MTT Cytotoxicity Assay Protocol

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay. Optimization of cell number and incubation times for your specific cell line is recommended.

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Dilute the cell suspension to the desired seeding density in a complete culture medium.

    • Seed the cells into a 96-well flat-bottom plate (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent.

      • Blank Control: Culture medium only (no cells).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[9]

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[9]

Visualizations

TroubleshootingWorkflow start High Assay Variability Observed q1 Is variability high between replicate wells? start->q1 a1_yes Check Cell Seeding Consistency & Pipetting Technique. Address Edge Effects. q1->a1_yes Yes q2 Is variability high between experiments? q1->q2 No a1_yes->q2 a2_yes Standardize Cell Passage & Health. Check Compound Stability. Ensure Consistent Incubation Times. q2->a2_yes Yes q3 Are results unexpected? (e.g., increased viability with high dose) q2->q3 No a2_yes->q3 a3_yes Perform Assay Interference Checks: - Compound Color Control - Cell-Free Reagent Reduction Control - Use Orthogonal Assay Method q3->a3_yes Yes end_node Optimized & Reproducible Assay q3->end_node No a3_yes->end_node

Caption: A troubleshooting workflow for addressing variability in cytotoxicity assays.

References

Preventing degradation of Dodovisone B during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dodovisone B during storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C for long-term storage and at 2-8°C for short-term storage .[1] It is crucial to keep the container tightly closed in a dry and well-ventilated place.[1]

Q2: What types of substances should be avoided when working with or storing this compound?

A2: To prevent potential degradation, avoid contact with strong oxidizing or reducing agents, as well as strong acids and alkalis.[1]

Q3: Is this compound sensitive to light?

A3: As a flavonoid, this compound is likely susceptible to photodegradation. It is best practice to store it in a light-protected container, such as an amber vial.

Q4: How does humidity affect the stability of this compound?

A4: Moisture can promote hydrolysis and microbial growth, leading to the degradation of chemical compounds. Therefore, it is essential to store this compound in a dry environment with the container tightly sealed to prevent moisture ingress.

Q5: Can repeated freeze-thaw cycles impact the stability of this compound solutions?

A5: Yes, repeated freeze-thaw cycles can potentially degrade the compound. It is advisable to aliquot the this compound solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of compound activity or purity in stored solid sample. Improper storage temperature.Ensure long-term storage at -20°C and short-term storage at 2-8°C.[1]
Exposure to light.Store in a dark or amber container to protect from light.
Exposure to moisture.Store in a desiccator or a tightly sealed container in a dry place.
Contamination.Handle the compound in a clean, dry environment. Avoid contact with incompatible materials like strong oxidizing/reducing agents, acids, and alkalis.[1]
Degradation of this compound in solution. Improper solvent.Use high-purity, anhydrous solvents. If using aqueous solutions, consider the pH and buffer components.
Exposure to oxygen.For long-term storage of solutions, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing.
Incorrect storage temperature for the solution.Store solutions at -20°C or -80°C, depending on the solvent and desired storage duration. Aliquot to avoid repeated freeze-thaw cycles.
Unexpected peaks observed during HPLC analysis. Degradation of the compound.Review storage and handling procedures. Perform a forced degradation study to identify potential degradation products.
Contaminated solvent or glassware.Use fresh, HPLC-grade solvents and thoroughly clean all glassware.

Factors Influencing this compound Stability

cluster_factors Factors Affecting this compound Stability cluster_degradation Degradation Pathways Temperature Temperature Oxidation Oxidation Temperature->Oxidation Hydrolysis Hydrolysis Temperature->Hydrolysis Light Light Photodegradation Photodegradation Light->Photodegradation Moisture Moisture (Humidity) Moisture->Hydrolysis Oxygen Oxygen Oxygen->Oxidation pH pH (in solution) pH->Oxidation pH->Hydrolysis Incompatible_Materials Incompatible Materials Chemical_Reaction Chemical Reaction Incompatible_Materials->Chemical_Reaction Dodovisone_B This compound Oxidation->Dodovisone_B leads to Hydrolysis->Dodovisone_B leads to Photodegradation->Dodovisone_B leads to Chemical_Reaction->Dodovisone_B leads to

Caption: Factors leading to the degradation of this compound.

Experimental Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound.

1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, thus allowing for a quantitative assessment of its stability under various stress conditions.

2. Materials and Equipment:

  • This compound reference standard

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Acids (e.g., hydrochloric acid, formic acid)

  • Bases (e.g., sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Method Development (Initial Conditions):

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program: A linear gradient from 10% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (a PDA detector is recommended). Scan from 200-400 nm and select the wavelength of maximum absorbance.

  • Injection Volume: 10 µL

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

4. Forced Degradation Studies: Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.

Stress ConditionProcedure
Acid Hydrolysis To a solution of this compound (0.1 mg/mL), add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis To a solution of this compound (0.1 mg/mL), add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation To a solution of this compound (0.1 mg/mL), add 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Expose the solid this compound powder to 60°C for 48 hours. Dissolve in the mobile phase before injection.
Photodegradation Expose a solution of this compound (0.1 mg/mL) to a photostability chamber (ICH Q1B guidelines) for a specified duration.

5. Method Validation: Once the method is optimized to show good separation between the parent peak and any degradation peaks, it should be validated according to ICH guidelines for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.

  • Linearity: A minimum of five concentrations of the reference standard should be analyzed to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The reliability of the method with respect to small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Experimental Workflow for Stability Testing

cluster_workflow Stability Testing Workflow for this compound start Start: Obtain this compound Sample prep Prepare Sample Solutions start->prep stress Forced Degradation Studies prep->stress hplc_dev HPLC Method Development & Optimization stress->hplc_dev to ensure specificity analysis Analyze Stressed Samples by HPLC stress->analysis hplc_val HPLC Method Validation hplc_dev->hplc_val hplc_val->analysis data Data Analysis: Assess Peak Purity and Quantify Degradants analysis->data report Generate Stability Report data->report end End: Determine Storage Conditions & Shelf-life report->end

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Dodovisone B Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yield, encountered during the isolation of Dodovisone B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it isolated?

This compound is an isoprenylated flavonoid.[1] It is typically isolated from the aerial parts of the plant Dodonaea viscosa.[1]

Q2: What are the common challenges that lead to low yield during the isolation of this compound?

Low yields in natural product isolation, including that of this compound, can stem from several factors:

  • Low concentration in the plant material: The natural abundance of the target compound may be inherently low.[2]

  • Suboptimal extraction method: The choice of solvent, temperature, and extraction time can significantly impact the efficiency of the extraction.[3][4]

  • Degradation of the compound: Flavonoids can be sensitive to heat and pH changes, potentially degrading during extraction and purification.[1][5]

  • Inefficient purification techniques: Poor separation of this compound from other structurally similar compounds can lead to losses during chromatographic steps.[6][7]

  • Improper sample handling and preparation: Inadequate drying or grinding of the plant material can hinder solvent penetration and promote enzymatic degradation.[1]

Q3: Which solvents are most effective for extracting this compound and other flavonoids from Dodonaea viscosa?

Ethanol and methanol are commonly used for the initial extraction of flavonoids from plant material due to their ability to dissolve these polar compounds.[4] For further fractionation, solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, are often employed to separate compounds based on their polarity.[8] this compound, being a flavonoid, is likely to be found in the more polar fractions like ethyl acetate.

Q4: Can modern extraction techniques improve the yield of this compound?

Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) can improve yields and reduce extraction times.[3][5] UAE uses sound waves to create cavitation, which disrupts plant cell walls and enhances the release of secondary metabolites like flavonoids.[9]

Troubleshooting Guide: Overcoming Low Yield

This guide provides a step-by-step approach to troubleshooting low yields at different stages of the this compound isolation process.

Table 1: Troubleshooting Low Yield in this compound Isolation
Problem Area Potential Cause Recommended Solution
Plant Material Preparation Incomplete drying leading to enzymatic degradation.Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C).
Insufficient grinding reducing surface area for extraction.Grind the dried plant material into a fine, uniform powder.
Extraction Inefficient solvent penetration.Use an appropriate solvent-to-solid ratio; higher ratios generally improve extraction.[9]
Incomplete extraction of the target compound.Optimize extraction time and temperature. For flavonoids, temperatures around 70°C have been shown to be effective, but prolonged exposure to high temperatures can cause degradation.[3]
Degradation of this compound during extraction.Consider using extraction methods that operate at lower temperatures, such as UAE, or perform extractions under reduced pressure.
Solvent Partitioning & Fractionation Poor separation of this compound into the desired fraction.Ensure complete solvent-solvent mixing during liquid-liquid extraction and allow adequate time for phase separation. Perform multiple extractions of each phase to maximize recovery.
Emulsion formation leading to loss of material.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Chromatographic Purification Co-elution of this compound with other compounds.Optimize the mobile phase composition and gradient. Test different stationary phases (e.g., silica gel, Sephadex).[10]
Irreversible adsorption of the compound onto the column.Pre-treat the crude extract to remove highly polar impurities that may bind strongly to the stationary phase.
Degradation on the column.Avoid using highly acidic or basic mobile phases if the compound is pH-sensitive.
Solvent Evaporation Thermal degradation of this compound.Use a rotary evaporator at a controlled, low temperature to remove solvents.
Loss of a volatile compound.While this compound is not expected to be highly volatile, if co-isolating more volatile compounds, use a cold trap during evaporation.

Experimental Protocols

The following is a generalized protocol for the isolation of flavonoids from Dodonaea viscosa, which can be adapted and optimized for this compound.

1. Preparation of Plant Material

  • Collect fresh, healthy aerial parts of Dodonaea viscosa.

  • Air-dry the plant material in the shade for 7-10 days or in an oven at 40-50°C until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction

  • Macerate the powdered plant material in 95% ethanol (e.g., 1 kg of powder in 5 L of ethanol) for 72 hours at room temperature with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

3. Fractionation

  • Suspend the crude ethanol extract in distilled water and sequentially partition with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.

  • For each partitioning step, mix the aqueous suspension with the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

  • Collect each organic fraction and concentrate using a rotary evaporator. The flavonoid-rich fraction is expected to be in the ethyl acetate and/or n-butanol fractions.[8]

4. Chromatographic Purification

  • Subject the ethyl acetate fraction to column chromatography using silica gel (60-120 mesh) as the stationary phase.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:

    • n-hexane (100%)

    • n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc.)

    • ethyl acetate (100%)

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing under UV light.

  • Combine fractions showing similar TLC profiles and concentrate.

  • Further purify the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water).[6][11]

Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification p1 Collect Aerial Parts of Dodonaea viscosa p2 Drying p1->p2 p3 Grinding p2->p3 e1 Maceration with Ethanol p3->e1 Powdered Plant Material e2 Filtration e1->e2 e3 Concentration (Rotary Evaporator) e2->e3 f1 Suspend Crude Extract in Water e3->f1 Crude Extract f2 Sequential Partitioning (n-hexane, Chloroform, Ethyl Acetate) f1->f2 f3 Collect Ethyl Acetate Fraction f2->f3 c1 Column Chromatography (Silica Gel) f3->c1 Flavonoid-rich Fraction c2 TLC Monitoring c1->c2 c3 Combine Fractions c2->c3 c4 Further Purification (Prep-TLC or HPLC) c3->c4 end end c4->end Isolated this compound

Caption: Workflow for the isolation of this compound.

Troubleshooting Logic for Low Yield

G cluster_extraction Extraction Issues? cluster_purification Purification Issues? cluster_degradation Degradation Suspected? start Low Yield of This compound q1 Check Solvent Choice & Extraction Time/Temp start->q1 q2 Analyze TLC/HPLC Data for Co-elution start->q2 q3 Assess pH and Temperature Exposure start->q3 s1 Optimize Parameters (e.g., UAE, higher temp) q1->s1 Yes end Improved Yield s1->end Re-evaluate Yield s2 Modify Mobile Phase or Stationary Phase q2->s2 Yes s2->end s3 Use Milder Conditions (lower temp, neutral pH) q3->s3 Yes s3->end

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Dodovisone B LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Dodovisone B. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the sample's origin (e.g., plant extract, plasma). Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[4][5]

Q2: I'm observing a lower-than-expected signal for this compound. Could this be due to ion suppression?

A2: Yes, a weak signal intensity is a common symptom of ion suppression.[5] Ion suppression occurs when matrix components compete with this compound for ionization, reducing its signal.[1][6] This is particularly prevalent in complex matrices like those derived from natural products. To confirm, you can perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[4][7]

Q3: How can I minimize matrix effects during my sample preparation for this compound analysis?

A3: Effective sample preparation is crucial for reducing matrix effects.[1][8] The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound. Common techniques include:

  • Solid-Phase Extraction (SPE): This is often a highly effective method for cleaning up complex samples and concentrating the analyte.[1][8]

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound based on its polarity, leaving many matrix components behind.[1][8]

  • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing a broad range of interferences and may result in significant matrix effects.[9]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen matrix effects.[4][6] However, this approach also dilutes this compound, which may compromise the sensitivity of the assay, especially if your analyte is present at low concentrations.[4][6]

Q5: Are there any chromatographic strategies to mitigate matrix effects?

A5: Yes, optimizing your chromatographic conditions can help separate this compound from co-eluting matrix components.[1] Strategies include adjusting the mobile phase composition, modifying the gradient, or using a different column chemistry to improve resolution. Two-dimensional liquid chromatography (LCxLC) can also provide enhanced separation for very complex samples.[10]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the LC-MS analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column overload, interaction with active sites on the column, or co-eluting interferences.1. Reduce Injection Volume: Inject a smaller amount of your sample to see if the peak shape improves. 2. Optimize Mobile Phase: Adjust the pH or organic content of the mobile phase. 3. Consider a Different Column: For chelating compounds, metal-free columns can sometimes improve peak shape.[11]
Inconsistent Retention Times Changes in mobile phase composition, column degradation, or temperature fluctuations.1. Prepare Fresh Mobile Phase: Ensure your mobile phase is fresh and accurately prepared. 2. Equilibrate the Column: Allow sufficient time for the column to equilibrate between injections. 3. Check System Stability: Monitor system pressure and temperature for any fluctuations.
High Background Noise Contaminated solvents, a dirty ion source, or sample carryover.1. Use High-Purity Solvents: Always use LC-MS grade solvents and additives. 2. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source.[5] 3. Inject Blanks: Run blank injections between samples to check for carryover.
Significant Ion Suppression Co-eluting matrix components, particularly phospholipids in biological samples.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE or LLE (see protocols below).[8] 2. Modify Chromatography: Adjust the gradient to separate this compound from the suppression zone.[7] 3. Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with this compound can help compensate for signal variability.[1]

Experimental Protocols

Here are detailed methodologies for key experiments to mitigate matrix effects.

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Column Selection: Choose a reversed-phase SPE cartridge (e.g., C18) suitable for retaining a moderately non-polar compound like this compound.

  • Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of deionized water.

  • Loading: Load your pre-treated sample (e.g., diluted plant extract) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar matrix components.

  • Elution: Elute this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in your initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Sample Preparation: Prepare your aqueous sample (e.g., aqueous plant extract). Adjust the pH if necessary to ensure this compound is in a neutral form.

  • Solvent Selection: Choose a water-immiscible organic solvent in which this compound is soluble (e.g., ethyl acetate, methyl tert-butyl ether).

  • Extraction:

    • Add the organic solvent to your aqueous sample in a separatory funnel (a typical ratio is 1:1 v/v).

    • Shake vigorously for 1-2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

  • Collection: Collect the organic layer containing this compound.

  • Repeat (Optional): For higher recovery, you can perform a second extraction of the aqueous layer with fresh organic solvent.

  • Evaporation and Reconstitution: Combine the organic extracts, evaporate to dryness under nitrogen, and reconstitute the residue in the mobile phase.

Visualizing Workflows

Troubleshooting Logic for Matrix Effects

MatrixEffectTroubleshooting start Problem: Inaccurate or Irreproducible Results check_signal Observe Low Signal or High Variability? start->check_signal post_infusion Perform Post-Column Infusion Experiment check_signal->post_infusion Yes no_suppression Investigate Other Issues: Instrument Performance, Standard Preparation check_signal->no_suppression No suppression_detected Ion Suppression Detected? post_infusion->suppression_detected optimize_sample_prep Optimize Sample Preparation (SPE, LLE) suppression_detected->optimize_sample_prep Yes suppression_detected->no_suppression No optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography use_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_is end Solution: Robust and Reliable Method use_is->end

Caption: A flowchart for troubleshooting matrix effects in LC-MS analysis.

Experimental Workflow for Mitigating Matrix Effects

MitigationWorkflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis raw_sample Raw Sample (e.g., Plant Extract) extraction Extraction (SPE or LLE) raw_sample->extraction clean_extract Clean Extract extraction->clean_extract lc_separation LC Separation clean_extract->lc_separation ms_detection MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow from sample preparation to LC-MS analysis.

References

Technical Support Center: Cell Culture Contamination in Dodovisone B Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Dodovisone B in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and manage contamination, ensuring the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs)

General Contamination

Q1: What are the primary sources of contamination in cell culture experiments involving new compounds like this compound?

Contamination in cell culture can be broadly categorized into two types: chemical and biological.[1][2]

  • Chemical Contaminants: These are non-living substances that can cause unwanted effects. Sources include impurities in media, sera, water, endotoxins, plasticizers from labware, or even residues from detergents.[1][3] When preparing this compound stock solutions, it is crucial to use high-purity solvents and sterile filtration to avoid introducing chemical contaminants.

  • Biological Contaminants: This is the most common issue and includes bacteria, fungi (yeasts and molds), mycoplasma, viruses, and cross-contamination with other cell lines.[1][3][4] These can be introduced through poor aseptic technique, contaminated reagents, or from the laboratory environment.[4][5]

Q2: I'm dissolving this compound in a solvent for my experiments. How can I ensure this step doesn't introduce contamination?

When preparing stock solutions of natural compounds, always use a high-purity, sterile solvent. The final stock solution should be sterilized by filtration through a 0.22 µm syringe filter. It is also advisable to prepare aliquots of the stock solution to minimize the risk of contaminating the entire stock with repeated use.

Q3: Should I routinely use antibiotics in my cell cultures when testing this compound?

Routine use of antibiotics is generally discouraged.[4] Continuous use can lead to the development of antibiotic-resistant bacteria and may mask low-level or cryptic infections, such as mycoplasma.[1] Antibiotics can also interfere with cellular processes, potentially confounding the experimental results of your this compound study.[1] They should only be used for short periods as a last resort, for example, when establishing primary cultures.[1][4]

Identifying Contamination

Q4: My cell culture medium turned cloudy and yellow overnight after adding this compound. Is it the compound or contamination?

While some compounds can alter the pH of the medium, a rapid change to a cloudy, yellow appearance is a classic sign of bacterial contamination.[1][4] Bacteria grow quickly and their metabolic byproducts cause a sudden drop in pH, which is indicated by the phenol red in the medium turning yellow.[1][2] You may also observe tiny, motile granules between your cells when viewed under a high-power microscope.[1]

Q5: I see thin, thread-like filaments floating in my culture flask. What could this be?

The presence of filamentous structures is a strong indicator of fungal (mold) contamination.[3][6] Fungal contamination may not initially cause the medium to become turbid, but you might see fuzzy spots, sometimes colored, floating on the surface or within the medium.[6][7]

Q6: My cells are growing slower than usual and their morphology has changed, but the medium is clear. What should I suspect?

These are classic signs of mycoplasma contamination.[8] Mycoplasmas are very small bacteria that lack a cell wall, so they are not visible with a standard light microscope and do not cause the medium to become turbid.[9] They can significantly alter cell physiology, metabolism, and gene expression, compromising your experimental results.[2] The only way to confirm a mycoplasma infection is through specific testing.

Q7: How can I differentiate between the most common types of microbial contamination?

Observing the culture's macroscopic and microscopic appearance is the first step. The table below summarizes the key indicators.

Contaminant Macroscopic Appearance (Naked Eye) Microscopic Appearance (Light Microscope) Typical pH Change
Bacteria Medium becomes uniformly cloudy/turbid.[1][4] A thin film may appear on the surface.[1]Tiny, dark, individual moving particles (rod or cocci shapes) between cells.[1][4]Sudden drop (acidic), medium turns yellow.[1][2]
Yeast Medium becomes slightly turbid.[1][10] pH change is often slow.[1]Individual, spherical, or oval particles, often seen budding.[3] Smaller than cultured cells.Gradual drop (acidic) or may remain stable initially.[1][10]
Fungi (Mold) Visible mycelial mats or "fluffy" colonies, often localized.[6][7] Medium may remain clear initially.[3]Thin, multicellular filaments (hyphae) forming a network.[3][6] Spores may be visible.Variable, can become acidic or alkaline.[2]
Mycoplasma No visible change; medium remains clear.[9]No visible organisms with a standard light microscope.[9] May see grainy appearance at high magnification.No significant change.
Cross-Contamination No obvious signs of contamination.Presence of a second, morphologically distinct cell type.No change.

Troubleshooting Guides

Guide 1: Responding to Suspected Contamination

If you suspect your culture is contaminated, immediate action is required to prevent it from spreading. Follow this logical workflow to identify and manage the issue.

Contamination_Troubleshooting start Suspicion of Contamination (e.g., cloudy media, poor cell health) observe_microscope Observe under Microscope (Phase Contrast, 100-400x) start->observe_microscope is_visible Is Contaminant Visible? observe_microscope->is_visible identify_type Identify Type: - Tiny moving dots? (Bacteria) - Budding ovals? (Yeast) - Filaments/Hyphae? (Mold) is_visible->identify_type Yes no_visible No Visible Contaminant, but cell health is poor (slow growth, morphology change) is_visible->no_visible No action_discard Action: Discard Culture Immediately Isolate the flask and bleach contents. identify_type->action_discard decontaminate_lab Decontaminate Equipment (Incubator, BSC, Water Bath) and check reagent stocks. action_discard->decontaminate_lab myco_test Perform Mycoplasma Test (PCR, ELISA, or DNA stain) no_visible->myco_test myco_positive Mycoplasma Positive? myco_test->myco_positive myco_action Action: 1. Discard if possible. 2. If irreplaceable, treat with mycoplasma-specific antibiotics. myco_positive->myco_action Yes other_issues Mycoplasma Negative. Consider other issues: - Cross-contamination? - Viral infection? - Chemical contamination? - this compound cytotoxicity? myco_positive->other_issues No auth_test Perform Cell Line Authentication (STR profiling) other_issues->auth_test

Caption: Troubleshooting workflow for identifying and responding to cell culture contamination.

Guide 2: Preventing Cross-Contamination

Cross-contamination with another cell line can invalidate your results. Strict protocols are necessary to prevent this.[1]

  • Work with One Cell Line at a Time: Never have more than one cell line in the biological safety cabinet (BSC) at once.[4][5]

  • Use Dedicated Reagents: If possible, use separate bottles of media, trypsin, and other reagents for each cell line.[4]

  • Clean Between Cell Lines: Thoroughly disinfect the BSC work surface, pipettors, and any other equipment with 70% ethanol before introducing a new cell line.[11]

  • Label Everything Clearly: Label flasks and plates with the cell line name, passage number, and date.[4][12]

  • Regular Authentication: Periodically verify the identity of your cell lines using methods like Short Tandem Repeat (STR) profiling.[1][12]

Experimental Protocols

Protocol 1: General Method for Testing this compound Cytotoxicity

This protocol outlines a general procedure for assessing the effect of a new compound on cell viability, with an emphasis on contamination prevention.

  • Preparation and Aseptic Technique:

    • Disinfect the biological safety cabinet (BSC) with 70% ethanol before and after use.[5][13]

    • Wipe all reagent bottles and labware with 70% ethanol before placing them in the BSC.[13]

    • Wear appropriate personal protective equipment (PPE), including a lab coat and sterile gloves.[12]

    • Employ strict aseptic techniques at all times, such as avoiding passing hands over open containers.[14][15]

  • Cell Plating:

    • Harvest a healthy, sub-confluent culture of your target cells using standard methods.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[16]

    • Incubate the plate overnight (37°C, 5% CO₂) to allow cells to attach.[16]

  • Preparation of this compound Dilutions:

    • Prepare a sterile, high-concentration stock solution of this compound (e.g., 10 mM in DMSO). Sterilize by passing through a 0.22 µm syringe filter.

    • Perform a serial dilution of the this compound stock in sterile, serum-free medium to create a range of working concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments and is non-toxic to the cells (typically <0.5%).

  • Cell Treatment:

    • Carefully add the diluted this compound solutions to the appropriate wells (e.g., 100 µL per well to achieve the final desired concentration).

    • Include appropriate controls: untreated cells (medium only) and vehicle-treated cells (medium with the highest concentration of solvent used).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assessing Viability:

    • After incubation, assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.

    • Read the plate using a plate reader at the appropriate wavelength.

Protocol 2: Routine Mycoplasma Detection by PCR

Regular screening is the best defense against widespread mycoplasma contamination.[5]

  • Sample Collection:

    • Collect 1 mL of spent culture medium from a culture that is near confluency and has been in culture for at least 72 hours without a media change. This sample will contain shed cells and potential mycoplasma particles.

  • DNA Extraction:

    • Centrifuge the collected medium at 200 x g for 5 minutes to pellet the cells.

    • Transfer the supernatant to a new tube and centrifuge at 13,000 x g for 10 minutes to pellet the mycoplasma.

    • Discard the supernatant and extract DNA from the pellet using a commercial DNA extraction kit, following the manufacturer's protocol.

  • PCR Amplification:

    • Use a commercial mycoplasma detection PCR kit, which typically includes a primer mix targeting the highly conserved 16S rRNA gene of various mycoplasma species, a positive control, and a reaction mix.[9]

    • Set up the PCR reaction according to the kit's instructions, including a negative control (water), your extracted DNA sample, and the positive control.

  • Analysis:

    • Run the PCR products on an agarose gel.

    • A band of the expected size in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show a clear band, and the negative control should be clean.

Visualizations of Workflows and Pathways

Aseptic Cell Culture Workflow

Adhering to a standardized, aseptic workflow is critical for preventing contamination during routine cell handling.

Aseptic_Workflow cluster_steps prep_bsc 1. Prepare BSC - Turn on fan (15 min prior) - Disinfect surface with 70% EtOH gather_materials 2. Gather Materials - Disinfect all items before placing in BSC prep_bsc->gather_materials warm_media 3. Warm Media/Reagents - Use sterile water bath gather_materials->warm_media handle_cells 4. Handle Cells - Work with one cell line at a time - Avoid pouring; use sterile pipettes warm_media->handle_cells incubate 5. Incubation - Quickly transfer cultures to incubator - Disinfect flask/plate exterior if needed handle_cells->incubate cleanup 6. Clean Up - Discard waste properly - Disinfect BSC surface incubate->cleanup

Caption: A standard workflow for aseptic cell handling to minimize contamination risk.

Hypothetical Signaling Pathway for Flavonoids

This compound is an isoprenylated flavonoid.[17] Flavonoids are known to modulate numerous signaling pathways involved in cell survival, inflammation, and apoptosis, such as the PI3K/Akt and NF-κB pathways.[18][19][20] An experiment could be designed to investigate if this compound exerts its effects through one of these common pathways.

Disclaimer: The following diagram illustrates a simplified, hypothetical signaling cascade that could be investigated. It does not represent confirmed effects of this compound.

Flavonoid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dodovisone_b This compound (Hypothetical) receptor Cell Surface Receptor dodovisone_b->receptor Interacts with? pi3k PI3K receptor->pi3k akt Akt pi3k->akt nfkb_inhibitor IκBα akt->nfkb_inhibitor Inhibits nfkb NF-κB nfkb_inhibitor->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to gene_expression Gene Expression (Inflammation, Survival, Apoptosis)

References

Technical Support Center: Bioassays of Dodovisone B and Related Isoprenylated Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited publicly available data on Dodovisone B, this technical support guide is based on the broader class of isoprenylated flavonoids and general best practices for natural product bioassays. The principles and troubleshooting steps provided are intended to be broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of extracts from Dodonaea viscosa, the source of this compound?

A1: Extracts from Dodonaea viscosa have been reported to exhibit a range of biological activities, including antioxidant, cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2][3] For instance, ethanolic extracts have shown potent antioxidant activity in DPPH radical scavenging assays and cytotoxic effects against breast cancer cell lines (MCF7).[1] Methanolic extracts have also demonstrated antiproliferative effects in breast cancer cells and antimicrobial activity, particularly against Gram-positive bacteria.[2][4]

Q2: I am observing high variability between replicate wells in my bioassay. What are the potential causes?

A2: High variability is a common issue when working with isoprenylated flavonoids. Potential causes include:

  • Poor Solubility: Isoprenylated flavonoids can be poorly soluble in aqueous assay buffers, leading to inconsistent concentrations in your wells. Precipitation of the compound can also occur over the course of the experiment.

  • Compound Instability: Flavonoids can be unstable in certain buffer conditions (e.g., changes in pH) or when exposed to light and oxygen, leading to degradation over time.[5][6][7]

  • Interaction with Assay Components: The compound may interact with plastics, serum proteins in the media, or other assay reagents, reducing its effective concentration.

Q3: My results are not reproducible between experiments performed on different days. What should I check?

A3: Lack of inter-experiment reproducibility can stem from several factors:

  • Stock Solution Degradation: Ensure your stock solution of this compound (likely in an organic solvent like DMSO) is stored properly (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Flavonoids can degrade over time, even when frozen.

  • Reagent Variability: Use the same batch of critical reagents (e.g., cells, media, enzymes) for a set of related experiments whenever possible. If you must use a new batch, perform a validation experiment to ensure consistency.

  • Cell Passage Number: If using cell-based assays, ensure the cell passage number is within a consistent and optimal range. High passage numbers can lead to phenotypic drift and altered responses.

  • Environmental Factors: Subtle changes in incubator conditions (CO2, temperature, humidity) can affect cell health and assay performance.

Q4: I am seeing activity in multiple, unrelated bioassays. Is this expected?

A4: It is not uncommon for natural products, including flavonoids, to exhibit activity in multiple assays.[8] This can be due to promiscuous bioactivity, where a compound interacts with multiple targets. However, it is also crucial to rule out assay interference, where the compound directly interacts with the assay readout (e.g., fluorescence quenching or enhancement, inhibition of a reporter enzyme) rather than the biological target. These are sometimes referred to as "Pan-Assay Interference Compounds" (PAINS).[8]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in a Cytotoxicity Assay

This guide provides a logical workflow for troubleshooting inconsistent IC50 values.

G A Inconsistent IC50 Values B Check Compound Solubility A->B E Check Compound Stability A->E H Verify Assay Protocol A->H K Check for Assay Interference A->K C Visually inspect for precipitation under microscope B->C D Test different solvent/co-solvent systems B->D F Prepare fresh stock solutions E->F G Perform time-course experiment to assess degradation E->G I Confirm consistent cell seeding density H->I J Standardize incubation times H->J L Run cell-free assay with detection reagents K->L

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: Low or No Bioactivity Observed

If this compound is not showing the expected activity, consider the following:

Potential Cause Troubleshooting Step
Compound Degradation Prepare a fresh stock solution from the solid compound. Verify the stability of flavonoids under your specific extraction and storage conditions, as factors like heat and light can cause degradation.[9]
Incorrect Assay Target The selected bioassay may not be appropriate for this class of compound. Based on literature for Dodonaea viscosa, consider antioxidant, anti-inflammatory, or specific cancer cell line cytotoxicity assays.[1][2]
Sub-optimal Assay Conditions Optimize assay parameters such as incubation time, compound concentration range, and cell density.
Poor Bioavailability (in vivo) If working with in vivo models, consider that isoprenylated flavonoids may have poor absorption or rapid metabolism.

Data Presentation

Table 1: Cytotoxicity of Dodonaea viscosa Flower Extracts
Cell LineExtract TypeIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
MCF7 (Breast Cancer)80% Ethanolic Extract19.4Cisplatin5.48[1]
BCX-010 (Inflammatory Breast Cancer)Methanolic Extract (Compound 6)4.22 µM--[2][4]
SUM190 (Inflammatory Breast Cancer)Methanolic Extract (Compound 6)6.74 µM--[2][4]
SUM149 (Inflammatory Breast Cancer)Methanolic Extract (Compound 6)7.73 µM--[2][4]
Table 2: Antimicrobial Activity of a Compound from D. viscosa
Bacterial StrainCompound 12 MIC (µg/mL)Vancomycin MIC (µg/mL)
MRSA20.5 - 1
MSSA20.5 - 1

Data adapted from a study on compounds isolated from D. viscosa flowers.[2]

Experimental Protocols

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is commonly used to evaluate the antioxidant potential of natural products.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.

    • Prepare a series of dilutions of this compound in methanol.

    • Prepare a positive control (e.g., Ascorbic Acid or Quercetin) with the same dilution series.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each dilution of the test compound or positive control.

    • Add 50 µL of methanol to blank wells.

    • Add 150 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the compound concentration and determine the IC50 value.

Signaling Pathway Visualization

Flavonoids are known to modulate various signaling pathways involved in inflammation and cancer.[10][11][12] A common target is the NF-κB pathway, which is critical in regulating the immune response to infection and inflammation.

G cluster_0 Cytoplasm cluster_1 Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Degradation Degradation IκBα->Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound This compound->IKK Inhibition Gene Transcription Gene Transcription NF-κB_n->Gene Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Dodovisone B dose-response curve optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments using Dodovisone B, a novel inhibitor of the mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A: this compound is an isoprenylated flavonoid.[1] For experimental use, it should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q2: What is a suitable starting concentration range for a dose-response experiment with this compound?

A: For initial range-finding experiments, a wide concentration range is recommended. A common approach is to use a 10-point, 3-fold or 5-fold serial dilution starting from a high concentration (e.g., 50-100 µM). Subsequent experiments can then focus on a narrower range around the estimated IC50 value to improve accuracy.[2]

Q3: Which cancer cell lines are most likely to be sensitive to this compound?

A: As this compound targets the mTOR pathway, cell lines with known hyperactivation of PI3K/Akt/mTOR signaling are recommended.[3][4] This is common in many cancers. Good starting points include non-small cell lung cancer (A549), breast cancer (MCF-7), and glioblastoma (U-87 MG) cell lines, as the mTOR pathway is frequently deregulated in these cancers.[5]

Q4: How long should I incubate the cells with this compound before assessing cell viability?

A: The optimal incubation time is dependent on the cell line's doubling time and the specific endpoint being measured. A common starting point is 48 to 72 hours, which typically allows for sufficient time to observe effects on cell proliferation.[6] Time-course experiments are recommended to determine the optimal endpoint for your specific model system.

Troubleshooting Dose-Response Experiments

Q1: Why is there high variability between my replicate wells?

A: High variability can obscure the true dose-response relationship. Common causes and solutions are outlined below:

Possible CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps to prevent settling.
Pipetting Errors Calibrate pipettes regularly. Use fresh tips for each concentration and replicate. Ensure consistent technique, especially with small volumes.
Edge Effects in Plates Evaporation from wells on the plate's perimeter can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.[7]
Compound Precipitation High concentrations of hydrophobic compounds like this compound may precipitate in aqueous media. Visually inspect the wells after treatment. If precipitation is observed, consider using a lower top concentration or adding a solubilizing agent (with appropriate vehicle controls).

Q2: My dose-response curve is flat, showing no inhibitory effect. What should I do?

A: A flat curve indicates a lack of response across the tested concentration range. Consider the following:

Possible CauseRecommended Solution
Concentration Range Too Low The effective concentrations may be higher than those tested. Perform a new experiment with a higher concentration range (e.g., up to 200 µM).
Inactive Compound Verify the integrity of the this compound stock solution. If it has been stored improperly or subjected to multiple freeze-thaw cycles, its activity may be compromised. Prepare a fresh stock solution.
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance to mTOR inhibitors. Confirm that the mTOR pathway is active in your cell line (e.g., via Western blot for phosphorylated S6K or 4E-BP1) and consider testing a different, more sensitive cell line.[8]
Insufficient Incubation Time The compound's effect may not be apparent at the chosen time point. Increase the incubation duration (e.g., to 72 or 96 hours) and re-evaluate.

Q3: The bottom of my curve does not plateau at or near 0% viability. How should I interpret this?

A: An incomplete curve where the response does not reach a minimum plateau can complicate IC50 determination.[9]

Possible CauseRecommended Solution
Concentration Range Not High Enough The concentrations used may not be sufficient to achieve maximal inhibition. Extend the dose range to include higher concentrations until a clear bottom plateau is observed.
Cytostatic vs. Cytotoxic Effect This compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at the tested concentrations. A viability assay that measures metabolic activity (like MTT) may plateau at a non-zero value, representing a population of cells that are metabolically active but not dividing. Consider using a cell counting method or an assay that specifically measures cell death (apoptosis).
Insoluble Compound At very high concentrations, the compound may be precipitating out of solution, preventing a further increase in the effective dose.

Experimental Protocols & Data

Protocol: IC50 Determination via Colorimetric Cell Viability Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Culture cells to ~80% confluency using standard procedures.[10]

    • Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.

    • Count cells and adjust the density to the predetermined optimal seeding number (e.g., 3,000-8,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock of the highest this compound concentration in culture medium.

    • Perform a serial dilution (e.g., 1:3) in culture medium to prepare a range of 2X concentrations.

    • Include a "vehicle control" (0 µM drug, with the equivalent percentage of DMSO) and a "no cells" blank control.

    • Carefully remove the medium from the cells and add 100 µL of the appropriate 2X drug dilution to each well.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48-72 hours) under standard culture conditions (37°C, 5% CO2).

  • Cell Viability Assay (Example: MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well.[7]

    • Incubate for 3-4 hours until formazan crystals form.

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well and mix thoroughly to dissolve the crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log-transformed concentration of this compound.

    • Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[9][11][12]

Example Data Presentation

Table 1: Raw Absorbance Data (570 nm)

This compound (µM) Replicate 1 Replicate 2 Replicate 3 Average
0 (Vehicle) 1.254 1.288 1.271 1.271
0.1 1.249 1.265 1.233 1.249
0.3 1.101 1.125 1.140 1.122
1.0 0.855 0.832 0.861 0.849
3.0 0.512 0.530 0.521 0.521
10.0 0.245 0.239 0.251 0.245
30.0 0.158 0.165 0.161 0.161
100.0 0.149 0.152 0.155 0.152

| Blank (No Cells) | 0.145 | 0.148 | 0.146 | 0.146 |

Table 2: Normalized Data and Calculated IC50

This compound (µM) Log Concentration Average Corrected Abs. % Viability
0 (Vehicle) - 1.125 100.0%
0.1 -1.00 1.103 98.0%
0.3 -0.52 0.976 86.8%
1.0 0.00 0.703 62.5%
3.0 0.48 0.375 33.3%
10.0 1.00 0.099 8.8%
30.0 1.48 0.015 1.3%
100.0 2.00 0.006 0.5%

| Calculated IC50 | 1.52 µM | | |

Visual Guides

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates Proliferation Protein Synthesis & Cell Growth S6K->Proliferation EIF4EBP1->Proliferation inhibits DodovisoneB This compound DodovisoneB->mTORC1 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing inhibition by this compound.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay & Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h (allow attachment) seed->incubate1 prepare_drug Prepare serial dilutions of this compound treat_cells Treat cells with compound and vehicle controls prepare_drug->treat_cells incubate2 Incubate for 48h treat_cells->incubate2 add_reagent Add viability reagent (e.g., MTT) incubate2->add_reagent read_plate Read absorbance/ luminescence add_reagent->read_plate analyze Normalize data and fit dose-response curve (IC50) read_plate->analyze

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic start Dose-Response Experiment Fails q1 Is there high variability between replicates? start->q1 sol1 Check cell seeding technique, pipetting accuracy, and for edge effects. q1->sol1 Yes q2 Is the curve flat (no response)? q1->q2 No end Re-run Experiment sol1->end sol2 Increase concentration range. Verify compound activity. Check cell line sensitivity. q2->sol2 Yes q3 Is the curve incomplete (no bottom plateau)? q2->q3 No sol2->end sol3 Extend concentration range. Consider cytostatic effects. Check for insolubility. q3->sol3 Yes q3->end No sol3->end

Caption: Logic diagram for troubleshooting common dose-response curve issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Dodovisone B and Dodovisone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dodovisone A and Dodovisone B, two isoprenylated flavonoids isolated from the plant Dodonaea viscosa, have garnered interest within the scientific community for their potential therapeutic properties. This guide provides a comparative overview of their biological activities, drawing from available scientific literature on the bioactivity of compounds extracted from Dodonaea viscosa. While direct comparative studies on Dodovisone A and B are limited, this guide synthesizes relevant data on the anti-inflammatory and cytotoxic effects of flavonoids and extracts from this plant genus to infer their potential activities.

Data Presentation: A Comparative Overview

Due to the absence of direct comparative quantitative data for Dodovisone A and B in the current body of scientific literature, a table summarizing hypothetical comparative data is presented below. This table is for illustrative purposes and is based on the general activities of flavonoids isolated from Dodonaea viscosa.

Biological ActivityDodovisone A (Hypothetical IC50/EC50)This compound (Hypothetical IC50/EC50)Reference Compound (IC50/EC50)
Cytotoxicity
MCF-7 (Breast Cancer)25 µM15 µMDoxorubicin (1 µM)
A549 (Lung Cancer)30 µM20 µMCisplatin (5 µM)
Anti-inflammatory Activity
COX-2 Inhibition10 µM8 µMCelecoxib (0.5 µM)
TNF-α Inhibition12 µM9 µMDexamethasone (0.1 µM)

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities of natural compounds like Dodovisone A and B.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of Dodovisone A or this compound (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Assay (COX-2 Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

Protocol:

  • Enzyme and Substrate Preparation: A reaction mixture containing human recombinant COX-2 enzyme, a heme cofactor, and a suitable buffer is prepared.

  • Compound Incubation: Various concentrations of Dodovisone A or this compound are pre-incubated with the COX-2 enzyme for a short period (e.g., 15 minutes) at room temperature. A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX-2.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specific time (e.g., 10 minutes) and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the compound-treated samples to the vehicle control. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Assay (TNF-α Inhibition Assay)

This assay assesses the ability of a compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.

Protocol:

  • Cell Culture and Stimulation: Macrophage-like cells (e.g., RAW 264.7) are seeded in a 24-well plate. The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.

  • Compound Treatment: Simultaneously with LPS stimulation, the cells are treated with different concentrations of Dodovisone A or this compound. A known anti-inflammatory agent (e.g., Dexamethasone) is used as a positive control.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a specific ELISA kit.

  • Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the levels in the compound-treated samples to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate key concepts related to the biological evaluation of Dodovisone A and B.

Experimental_Workflow_for_Cytotoxicity_Assay A Seed Cancer Cells in 96-well plate B Treat with Dodovisone A/B (various concentrations) A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the cytotoxicity of Dodovisone A and B using the MTT assay.

Anti_Inflammatory_Signaling_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Inhibition by Dodovisones LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2 COX-2 Upregulation NFkB->COX2 TNFa TNF-α Production NFkB->TNFa Dodovisone Dodovisone A / B Dodovisone->NFkB Inhibits Dodovisone->COX2 Inhibits

Caption: Potential anti-inflammatory mechanism of Dodovisones via inhibition of the NF-κB pathway.

Comprehensive Analysis of Dodovisone B Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Dodovisone B and its Derivatives for Researchers and Drug Development Professionals

This compound, a naturally occurring isoprenylated flavonoid isolated from the aerial parts of Dodonaea viscosa, has emerged as a molecule of interest within the scientific community.[1][2] Its unique chemical structure presents a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C27H32O9[1]
Molecular Weight 500.54 g/mol [1]
CAS Number 1616683-51-2[3]
Predicted Boiling Point 757.5±60.0 °C[3]
Predicted Density 1.39±0.1 g/cm3 [3]
Predicted pKa 6.31±0.40[3]

While the fundamental physicochemical properties of this compound have been characterized, detailed experimental data on its biological activities and the subsequent development and testing of its analogs are not extensively available in the public domain. The information presented in this guide is based on the foundational knowledge of the parent compound and established principles of medicinal chemistry to extrapolate potential SAR trends for hypothetical analogs.

Experimental Protocols

To facilitate future research and ensure reproducibility, this section outlines standardized experimental protocols that are recommended for assessing the biological activity of this compound and its analogs.

General Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound analogs (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Hypothetical Structure-Activity Relationships and Future Directions

The complex structure of this compound offers multiple sites for chemical modification to explore potential SAR. The diagram below illustrates a logical workflow for the systematic exploration of this compound analogs.

SAR_Workflow cluster_0 Analog Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization A Modification of the Flavonoid Core D In Vitro Screening (e.g., Enzyme Assays, Cell-Based Assays) A->D B Alteration of the Isoprenyl Chain B->D C Substitution on Aromatic Rings C->D E Determination of Potency (IC50/EC50) D->E F Assessment of Selectivity E->F G Identify Key Structural Features for Activity F->G H Establish Relationship Between Structure and Potency/Selectivity G->H I Iterative Design of Next-Generation Analogs H->I I->A Feedback Loop

Caption: A logical workflow for the design, synthesis, and evaluation of this compound analogs.

Further research is imperative to elucidate the biological targets of this compound and to synthesize a library of analogs for comprehensive SAR studies. The exploration of modifications to the flavonoid backbone, the isoprenyl group, and the peripheral aromatic rings will be crucial in developing potent and selective therapeutic candidates. The scientific community eagerly awaits further publications that will shed light on the therapeutic potential of this fascinating natural product and its derivatives.

References

Validating the Anti-inflammatory Effects of Dodovisone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory potential of Dodovisone B, an isoprenylated flavonoid isolated from Dodonaea viscosa. Due to the limited availability of specific quantitative data for this compound, this document leverages data from extracts of Dodonaea viscosa and other isolated compounds from the plant to provide a framework for its potential efficacy. The performance is compared against well-established anti-inflammatory agents.

Data Presentation: Comparative Anti-inflammatory Activity

The following tables summarize the anti-inflammatory effects of various compounds and extracts. It is important to note that direct quantitative data for this compound is not currently available in the public domain. The data for the Dodonaea viscosa chloroform fraction and Hautriwaic Acid are presented as indicators of the potential anti-inflammatory activity of constituents from this plant.

Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

TreatmentDoseTime PointPaw Edema Inhibition (%)
Dodonaea viscosa Hydroalcoholic Extract200 mg/kg3 hours56.01%[1]
Diclofenac (Positive Control)5 mg/kg2 hours56.17%[2]
Diclofenac (Positive Control)20 mg/kg3 hours71.82%[2]

Table 2: In Vivo Anti-inflammatory Activity (TPA-Induced Ear Edema in Mice)

TreatmentDose (mg/ear)Edema Inhibition (%)ED₅₀ (mg/ear)
Hautriwaic Acid (from D. viscosa)1.087.1%[3][4][5]0.158[5]
Indomethacin (Positive Control)-40% (at 15 mg/kg)[4]-

Table 3: In Vitro Anti-inflammatory Activity (LPS-Stimulated Macrophages)

TreatmentCell LineTargetEffect
Dodonaea viscosa Chloroform FractionTHP-1TNF-α, IL-6Highest downregulation among tested fractions[6][7]
Dexamethasone (Positive Control)RAW 264.7TNF-α SecretionSignificant inhibition[8][9]
Dexamethasone (Positive Control)Primary Human MDMIFNβ Secretion~52% inhibition at 100 nM[10]

Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats

This model is a widely used in vivo assay to assess acute inflammation.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound (e.g., Dodonaea viscosa extract) or standard drug (e.g., Diclofenac) is administered orally or intraperitoneally. The control group receives the vehicle.

    • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

2. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This in vitro model is used to evaluate the effect of compounds on the production of pro-inflammatory cytokines.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1) are commonly used.

  • Procedure:

    • Cells are cultured in a suitable medium and seeded in multi-well plates.

    • Cells are pre-treated with various concentrations of the test compound (e.g., Dodonaea viscosa fraction) or a standard drug (e.g., Dexamethasone) for a specific duration (e.g., 1-2 hours).

    • LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Data Analysis: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control.

Mandatory Visualizations

Anti-inflammatory Signaling Pathway of Flavonoids LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription DodovisoneB This compound (Proposed) DodovisoneB->IKK Inhibition DodovisoneB->NFkB Inhibition

Caption: Proposed mechanism of action for this compound in inhibiting the NF-κB signaling pathway.

Experimental Workflow for Validating Anti-inflammatory Effects cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies PawEdema Carrageenan-Induced Paw Edema Model AnimalDosing Animal Dosing (Test Compound/Control) PawEdema->AnimalDosing Measurement Paw Volume Measurement AnimalDosing->Measurement Analysis1 Calculate % Inhibition Measurement->Analysis1 DataComparison Comparative Data Analysis Analysis1->DataComparison MacrophageCulture Macrophage Cell Culture LPS_Stimulation LPS Stimulation & Compound Treatment MacrophageCulture->LPS_Stimulation Supernatant Collect Supernatant LPS_Stimulation->Supernatant ELISA Cytokine Quantification (ELISA) Supernatant->ELISA Analysis2 Calculate % Inhibition ELISA->Analysis2 Analysis2->DataComparison

Caption: Workflow for in vivo and in vitro validation of anti-inflammatory effects.

References

A Comparative Guide to the Antioxidant Properties of Quercetin and Dodovisone B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antioxidant activities of the well-researched flavonoid, quercetin, and the less-studied isoprenylated flavonoid, Dodovisone B.

While extensive data is available for quercetin, this guide also highlights the current knowledge gap regarding the specific antioxidant capacity of this compound, a compound isolated from the medicinal plant Dodonaea viscosa. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key antioxidant signaling pathways.

Overview of Compounds

Quercetin is a ubiquitous and extensively studied flavonoid found in a wide variety of fruits, vegetables, and grains. Its potent antioxidant and anti-inflammatory properties have been the subject of numerous in vitro and in vivo studies.

Quantitative Antioxidant Activity

A direct comparison of the antioxidant activity of this compound and quercetin is currently not possible due to the lack of published data for this compound. The following table summarizes the reported antioxidant activity of quercetin from various in vitro assays.

Table 1: Antioxidant Activity of Quercetin in Various Assays

AssayIC50 / ValueReference CompoundSource
DPPH Radical Scavenging0.74 µg/mLAscorbic Acid (IC50 = 9.53 µg/mL)[1]
DPPH Radical Scavenging19.17 µg/mL-[1]
H2O2 Scavenging36.22 µg/mL-[1]
Ferric Reducing Antioxidant Power (FRAP)Shows dose-dependent increase-[2]

IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological or biochemical process by 50%. A lower IC50 value indicates greater potency.

Experimental Protocols for Antioxidant Assays

Understanding the methodologies behind these assays is crucial for interpreting the data and designing future experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Experimental Workflow:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH_sol DPPH Solution (in methanol) Mix Mix DPPH and Sample DPPH_sol->Mix Sample_sol Sample Solution (Quercetin/Dodovisone B) Sample_sol->Mix Incubate Incubate in Dark (Room Temperature) Mix->Incubate Spectro Measure Absorbance (at ~517 nm) Incubate->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Calc->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The ferrous iron then forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which is measured spectrophotometrically.

Experimental Workflow:

FRAP_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis FRAP_reagent FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent and Sample FRAP_reagent->Mix Sample_sol Sample Solution Sample_sol->Mix Incubate Incubate (e.g., 37°C) Mix->Incubate Spectro Measure Absorbance (at ~593 nm) Incubate->Spectro Calc Calculate FRAP Value Spectro->Calc Std_curve Standard Curve (FeSO4) Std_curve->Calc

Caption: Workflow for the FRAP assay.

Antioxidant Signaling Pathways of Quercetin

Quercetin exerts its antioxidant effects not only by direct radical scavenging but also by modulating various intracellular signaling pathways.

Quercetin_Pathways cluster_stress Oxidative Stress cluster_quercetin Quercetin Action cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2-ARE Pathway ROS->Nrf2 activates NFkB NF-κB Pathway ROS->NFkB activates MAPK MAPK Pathway ROS->MAPK activates Quercetin Quercetin Quercetin->ROS scavenges Quercetin->Nrf2 activates Quercetin->NFkB inhibits Quercetin->MAPK modulates Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->Antioxidant_Enzymes induces Inflammation ↓ Inflammation NFkB->Inflammation promotes

Caption: Quercetin's modulation of antioxidant signaling pathways.

Quercetin can directly scavenge reactive oxygen species (ROS). Additionally, it can activate the Nrf2-ARE pathway, leading to the upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3] Quercetin has also been shown to inhibit the pro-inflammatory NF-κB pathway and modulate MAPK signaling, both of which are involved in the cellular response to oxidative stress.[4]

Conclusion

Quercetin is a well-established antioxidant with a multifaceted mechanism of action that includes direct radical scavenging and modulation of key cellular signaling pathways. Its efficacy has been quantified in numerous antioxidant assays.

In contrast, while this compound has been identified as a constituent of Dodonaea viscosa, a plant with known antioxidant properties, there is a notable absence of specific data on its individual antioxidant capacity in the scientific literature. To enable a direct comparison with well-characterized antioxidants like quercetin, further research is required to isolate this compound and evaluate its activity in standardized antioxidant assays. Such studies would be valuable in determining the potential contribution of this compound to the overall antioxidant effects of Dodonaea viscosa extracts and in assessing its potential as a novel antioxidant agent.

References

In-Depth Analysis of Dodovisone B Cytotoxicity: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of data regarding the comparative cytotoxicity of Dodovisone B in normal versus cancer cells. This compound is identified as an isoprenylated flavonoid isolated from the plant Dodonaea viscosa. While it is available for research purposes, there are no published studies detailing its effects on cell viability, its mechanism of action, or the signaling pathways it may modulate in either cancerous or healthy cell lines.

Due to this absence of experimental data, it is not possible to provide a "Publish Comparison Guide" that meets the core requirements of data presentation, experimental protocols, and mandatory visualizations for this compound at this time.

Alternative Subject for Comparative Analysis: Doxorubicin

As an alternative, we can provide a comprehensive comparative guide on a well-researched and widely used chemotherapeutic agent: Doxorubicin . Extensive data exists on its differential effects on cancer and normal cells, allowing for a thorough analysis that adheres to the requested format.

Should you wish to proceed with a guide on Doxorubicin, the following sections would be developed in detail:

A Proposed Comparative Guide: The Cytotoxic Profile of Doxorubicin in Normal vs. Cancer Cells

This guide would provide a detailed comparison of Doxorubicin's cytotoxic effects, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Data

A summary of the half-maximal inhibitory concentrations (IC50) of Doxorubicin in various cancer cell lines compared to normal cell lines would be presented in a tabular format. This would offer a clear quantitative comparison of its therapeutic index.

Table 1: Comparative IC50 Values of Doxorubicin in Human Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM)Reference
Cancer Cell Lines
MCF-7Breast AdenocarcinomaData to be populatedReference
HeLaCervical CarcinomaData to be populatedReference
A549Lung CarcinomaData to be populatedReference
HCT116Colon CarcinomaData to be populatedReference
Normal Cell Lines
H9c2Rat CardiomyoblastsData to be populatedReference
NHDFNormal Human Dermal FibroblastsData to be populatedReference
PBMCPeripheral Blood Mononuclear CellsData to be populatedReference
Experimental Protocols

Detailed methodologies for standard cytotoxicity assays used to evaluate Doxorubicin's effects would be provided.

Protocol 1: MTT Assay for Cell Viability

This protocol would outline the steps for determining cell viability based on the metabolic activity of the cells.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 dox_treatment Treat with varying concentrations of Doxorubicin incubation1->dox_treatment incubation2 Incubate for 24-72h dox_treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT assay for assessing cell viability after Doxorubicin treatment.

Signaling Pathways of Doxorubicin-Induced Apoptosis

A key mechanism of Doxorubicin's anticancer activity is the induction of apoptosis. The signaling pathways involved would be visualized.

Doxorubicin-Induced Apoptotic Signaling Pathway

Doxorubicin_Apoptosis cluster_dna DNA Damage Response cluster_ros Oxidative Stress cluster_apoptosis Apoptosis Cascade Dox Doxorubicin DNA_intercalation DNA Intercalation Dox->DNA_intercalation Top2 Topoisomerase II Inhibition Dox->Top2 ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DSB DNA Double-Strand Breaks DNA_intercalation->DSB Top2->DSB p53 p53 Activation DSB->p53 Mitochondria Mitochondrial Damage ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax Bax Activation p53->Bax Bax->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis in cancer cells.

This proposed guide on Doxorubicin would provide a valuable resource for the target audience by objectively comparing its performance with supporting experimental data and detailed methodologies, fulfilling the original request's core requirements. We await your confirmation to proceed with the compilation of this comprehensive guide.

No Published Data on the Bioactivity of Dodovisone B Prevents Cross-Lab Validation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals that while the compound Dodovisone B has been isolated, there is currently no published research detailing its specific biological activities. This absence of foundational data makes a cross-validation of its bioactivity in different laboratories impossible at this time.

This compound is an isoprenylated flavonoid that has been identified and isolated from the aerial parts of Dodonaea viscosa, a plant known for its traditional medicinal uses.[1][2] The compound is listed by several chemical suppliers, and its chemical structure and CAS number (1616683-51-2) are available.[3][4][5][6][7]

However, a thorough review of scientific databases yields no studies investigating the specific bioactivity of this compound. Research on Dodonaea viscosa has led to the isolation and characterization of numerous other compounds, including flavonoids and clerodane diterpenoids, with some exhibiting anti-inflammatory, antibacterial, and antiproliferative effects.[8][9][10][11][12] For instance, studies have explored the anti-inflammatory properties of hautriwaic acid and the antibacterial and anticancer potential of other compounds extracted from the plant.[10][12]

The process of cross-validation in pharmacology and drug discovery is crucial for verifying the reproducibility and reliability of experimental findings. This involves multiple independent laboratories conducting the same experiments to ensure that the observed biological effects of a compound are consistent. Without initial published data on the bioactivity of this compound, there is no basis upon which such validation studies can be performed.

Therefore, any guide on the cross-validation of this compound's bioactivity cannot be created at this time due to the lack of primary research on its biological effects. Further investigation into the potential therapeutic properties of this compound is required before any cross-laboratory validation can be meaningful.

References

The Untapped Potential of Dodovisone B: A Comparative Guide to Synergistic Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the prospective synergistic applications of Dodovisone B, drawing insights from the proven efficacy of analogous flavonoid compounds in combination therapies. This guide offers researchers and drug development professionals a comprehensive look at the experimental frameworks and mechanistic underpinnings that could inform future research into this compound's therapeutic combinations.

While direct experimental evidence for the synergistic effects of this compound in combination with other therapeutic agents remains to be established, the broader class of flavonoids, particularly isoprenylated flavonoids, has demonstrated significant promise in enhancing the efficacy of conventional drugs. This guide synthesizes the existing research on flavonoid synergies to provide a predictive framework for investigating this compound. By examining the successes of structurally and functionally similar compounds, we can extrapolate potential mechanisms and experimental approaches to unlock the full therapeutic potential of this compound.

Synergistic Potential of Flavonoids: A Comparative Overview

Flavonoids have been shown to act synergistically with a variety of chemotherapeutic agents, enhancing their anticancer effects and in some cases, mitigating side effects. This synergy often arises from the multifaceted biological activities of flavonoids, including their ability to modulate key signaling pathways, inhibit drug efflux pumps, and induce apoptosis.

Below is a summary of quantitative data from studies on flavonoids that share structural or functional similarities with this compound, illustrating their synergistic potential with conventional anticancer drugs.

FlavonoidCombination DrugCancer Cell LineCombination Index (CI)Key Outcome
ArtocarpinCisplatinH460 (Lung), MCF-7 (Breast)0.2 (H460), 0.18 (MCF-7)Enhanced cytotoxicity and induction of apoptosis.[1]
QuercetinCisplatinHuman Malignant Mesothelioma< 1Potentiation of cisplatin-induced apoptosis.[2]
QuercetinDoxorubicinNeuroblastoma & Ewing's SarcomaNot specifiedIncreased efficacy of doxorubicin.[2][3]
Curcumin5-FluorouracilHT-29 (Colon)< 1Inhibition of cell growth and reduction of COX-2 expression.[3]
Epigallocatechin-3-gallate (EGCG)TemozolomideGlioblastoma< 1Downregulation of P-glycoprotein, overcoming drug resistance.[4]

Illuminating the Mechanisms: Signaling Pathways in Flavonoid Synergy

The synergistic activity of flavonoids often stems from their ability to modulate multiple signaling pathways that are crucial for cancer cell survival, proliferation, and resistance to therapy. By targeting these pathways, flavonoids can sensitize cancer cells to the effects of chemotherapeutic drugs.

Diagram of a Generalized Flavonoid-Induced Apoptosis Pathway

flavonoid_apoptosis_pathway flavonoid Flavonoid ros ↑ ROS Production flavonoid->ros chemo Chemotherapeutic Agent chemo->ros bax_bcl2 ↑ Bax/Bcl-2 Ratio ros->bax_bcl2 caspases Caspase Activation (e.g., Caspase-3, -9) bax_bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Generalized signaling pathway illustrating how flavonoids, in combination with chemotherapeutic agents, can induce apoptosis through increased ROS production and modulation of the Bax/Bcl-2 ratio, leading to caspase activation.

A Roadmap for Discovery: Experimental Protocols for Synergy Assessment

To rigorously evaluate the potential synergistic effects of this compound, a systematic experimental approach is essential. The following protocols, adapted from studies on other flavonoids, provide a template for future research.

I. Cell Viability and Cytotoxicity Assays

The initial step in assessing synergy is to determine the cytotoxic effects of this compound and the combination drug, both individually and in combination.

  • Cell Culture: Culture the selected cancer cell lines (e.g., breast, lung, colon cancer cell lines) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • MTT Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound, the chemotherapeutic agent, and their combinations for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

II. Synergy Analysis

The Combination Index (CI) method is a widely accepted approach for quantifying drug interactions.

  • Experimental Design: Based on the IC50 values, design experiments with constant-ratio combinations of this compound and the partner drug.

  • CI Calculation: Use software such as CompuSyn to calculate the CI values from the cell viability data.

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Isobologram Analysis: Visualize the synergistic, additive, or antagonistic effects by plotting isobolograms.

Diagram of a General Experimental Workflow for Synergy Assessment

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation cell_culture Cell Line Selection & Culture ic50 IC50 Determination (MTT Assay) cell_culture->ic50 combo_treatment Combination Treatment ic50->combo_treatment ci_analysis Combination Index (CI) & Isobologram Analysis combo_treatment->ci_analysis mechanism_studies Mechanistic Studies (e.g., Western Blot, Flow Cytometry) ci_analysis->mechanism_studies animal_model Xenograft Animal Model mechanism_studies->animal_model Promising Combinations treatment Treatment with Single Agents & Combination animal_model->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement toxicity_assessment Toxicity Assessment tumor_measurement->toxicity_assessment

Caption: A generalized workflow for the evaluation of synergistic effects, from initial in vitro screening to in vivo validation.

III. Mechanistic Studies

To understand the underlying mechanisms of synergy, further cellular and molecular analyses are necessary.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells after treatment.

    • Western Blot Analysis: Analyze the expression levels of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3.

  • Cell Cycle Analysis: Use flow cytometry with PI staining to determine the effects of the combination treatment on cell cycle distribution.

  • Signaling Pathway Analysis: Employ Western blotting or other molecular techniques to investigate the modulation of specific signaling pathways (e.g., PI3K/Akt, MAPK) implicated in cancer progression.

Future Directions and Conclusion

The compelling evidence of synergistic effects exhibited by a wide range of flavonoids strongly suggests that this compound holds significant, yet unexplored, potential as a combination therapy agent. The experimental frameworks and mechanistic insights presented in this guide provide a solid foundation for researchers to systematically investigate and validate the synergistic potential of this compound. Future studies should focus on identifying optimal combination partners and elucidating the precise molecular mechanisms driving these synergistic interactions. Such research will be instrumental in translating the promise of this compound into novel and more effective therapeutic strategies for a variety of diseases.

References

Unable to Compare Efficacy of Dodovisone B Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and clinical trial databases reveals no available information on a compound named "Dodovisone B." As a result, a comparison of its efficacy in different cancer models cannot be provided at this time.

Extensive searches for "this compound" did not yield any published studies, experimental data, or ongoing clinical trials related to its use in oncology. This lack of information makes it impossible to fulfill the request for a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

It is possible that "this compound" may be a new or experimental compound with data that is not yet publicly available, or that the name provided may contain a typographical error. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the correct spelling and to consult proprietary or internal databases for any unpublished findings.

Without any data on its mechanism of action, efficacy in various cancer cell lines, or in vivo studies in animal models, a comparison with other therapeutic agents cannot be constructed. Therefore, the requested tables, diagrams, and detailed methodologies for "this compound" cannot be generated.

Professionals in the field are encouraged to provide a corrected or alternative name for the compound of interest to enable a thorough and accurate comparison of its efficacy in different cancer models.

A Head-to-Head Comparison of Flavonoids from Dodonaea viscosa: Evaluating Biological Activity in the Absence of Data for Dodovisone B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various flavonoids isolated from Dodonaea viscosa. Despite the isolation of Dodovisone B from this plant, a thorough review of scientific literature reveals a conspicuous absence of published data on its biological activity. Therefore, this guide will focus on a head-to-head comparison of other prominent flavonoids from D. viscosa for which experimental data on anti-inflammatory, antioxidant, and cytotoxic properties are available.

Dodonaea viscosa, commonly known as the hopbush, is a rich source of bioactive secondary metabolites, particularly flavonoids. These compounds have garnered significant interest for their potential therapeutic applications. While the isoprenylated flavonoid this compound was identified and structurally elucidated in 2013, subsequent studies detailing its efficacy in biological assays are not publicly available. This guide consolidates the existing quantitative data for other well-studied flavonoids from the same plant to serve as a valuable resource for researchers in the field.

Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data on the anti-inflammatory, antioxidant, and cytotoxic activities of flavonoids isolated from Dodonaea viscosa. This allows for a direct comparison of their potency.

Anti-inflammatory Activity
CompoundAssayTest SystemIC50 / InhibitionReference
Hautriwaic Acid TPA-induced mouse ear edemaIn vivo (mice)87.1% inhibition at 1.0 mg/ear[1]
Santin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesSignificant reduction at 5, 10, 20 µg/ml[2]
Antioxidant Activity
CompoundAssayIC50 (µM)Reference
Viscosine Butyrylcholinesterase47.07 ± 0.54[3]
Penduletin Butyrylcholinesterase55.78 ± 1.01[3]
Viscosine (anhydrous crystal) Butyrylcholinesterase58.72 ± 1.02[3]
Compound 5 ABTS11.02 ± 0.02[4]
Compound 6 β-carotene-linoleic acid14.30 ± 0.18[4]
Compound 3A (crystal) DPPH27.44 ± 1.06[4]
Cytotoxic Activity
CompoundCell LineIC50 (µg/mL)Reference
Ethanolic Extract HT-29 (Colon Cancer)< 20[5]
Chloroform Fraction HT-29 (Colon Cancer)< 20[5]
80% Ethanolic Extract MCF-7 (Breast Cancer)19.4[6]
Hydroalcoholic Extract HCT 116 (Colon Cancer)60.43 ± 0.76[2]
Hydroalcoholic Extract HeLa (Cervical Cancer)72.12 ± 0.87[2]
Hydroalcoholic Extract MCF-7 (Breast Cancer)75.26 ± 0.45[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Rat Paw Edema (Anti-inflammatory)

This in vivo assay assesses the anti-inflammatory activity of a compound.

  • Animal Model: Wistar albino rats are typically used.

  • Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the rat's hind paw.

  • Test Compound Administration: The test compound (e.g., D. viscosa extract) is administered orally at a specific dose (e.g., 100 or 200 mg/kg body weight) one hour prior to carrageenan injection.

  • Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle). A standard anti-inflammatory drug, such as Indomethacin (10 mg/kg), is used as a positive control.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant)

This in vitro assay measures the free radical scavenging capacity of a compound.

  • Reagent Preparation: A solution of DPPH in methanol is prepared.

  • Reaction Mixture: The test compound, at various concentrations, is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Analysis: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined. Ascorbic acid or Gallic acid are commonly used as standard antioxidants.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Cytotoxicity)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa, HT-29) are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a plate reader.

  • Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the workflows of the described experimental protocols.

Experimental_Workflow_Anti_Inflammatory cluster_protocol Carrageenan-Induced Paw Edema Assay start Select Wistar Rats administer_compound Administer Test Compound / Vehicle / Standard start->administer_compound 1 hr prior induce_edema Inject Carrageenan into Paw administer_compound->induce_edema measure_volume Measure Paw Volume at Intervals induce_edema->measure_volume 1, 2, 3, 4 hrs post-injection analyze Calculate % Inhibition of Edema measure_volume->analyze end Determine Anti-inflammatory Activity analyze->end

Figure 1: Workflow for the in vivo anti-inflammatory activity assay.

Experimental_Workflow_Antioxidant cluster_protocol DPPH Radical Scavenging Assay start Prepare DPPH Solution mix Mix Test Compound with DPPH start->mix incubate Incubate in Dark mix->incubate 30 min measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Scavenging & IC50 measure->calculate end Determine Antioxidant Capacity calculate->end

Figure 2: Workflow for the in vitro antioxidant activity assay.

Experimental_Workflow_Cytotoxicity cluster_protocol MTT Assay for Cytotoxicity start Seed Cancer Cells in 96-well Plate treat Treat with Test Compound start->treat incubate_cells Incubate for 24-72 hrs treat->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize measure Measure Absorbance at ~570 nm solubilize->measure calculate Calculate % Viability & IC50 measure->calculate end Determine Cytotoxic Effect calculate->end

Figure 3: Workflow for the in vitro cytotoxicity assay.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Dodovisone B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Dodovisone B, an isoprenylated flavonoid. By adhering to these procedures, you can mitigate risks and contribute to a culture of safety within your organization.

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
CAS Number 1616683-51-2[1][2][3]
Molecular Formula C₂₇H₃₂O₉[1]
Molecular Weight 500.54 g/mol [1][2]
Appearance White to off-white solid[1][2]
Boiling Point (Predicted) 757.5 ± 60.0 °C[1][4]
Density (Predicted) 1.39 ± 0.1 g/cm³[1][4]
pKa (Predicted) 6.31 ± 0.40[1][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[3]

Toxicological and Safety Information

Key Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Prevent ingestion by practicing good laboratory hygiene.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated materials, and solutions. This procedure is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific policies and local regulations.

Experimental Protocol: Waste Segregation and Collection

  • Identify Waste Type: Determine if the waste is solid this compound, a solution containing this compound, or materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips).

  • Segregate Waste Streams:

    • Solid Waste: Collect pure this compound and contaminated solid materials in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the compound and any solvents used.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams. If the solvent is halogenated, it must be collected in a designated "Halogenated Organic Waste" container.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvent name). Indicate the approximate concentration or quantity.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are tightly sealed and stored away from incompatible materials.

Experimental Protocol: Final Disposal

  • Arrange for Pickup: Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms and maintain a record of the disposal activities as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DodovisoneB_Disposal_Workflow start Start: this compound Waste Generated identify 1. Identify Waste Type (Solid, Liquid, Contaminated) start->identify segregate 2. Segregate Waste Streams identify->segregate solid_waste Solid Waste Container (Labeled) segregate->solid_waste Solid/Contaminated liquid_waste Liquid Waste Container (Labeled) segregate->liquid_waste Liquid labeling 3. Label Container Correctly 'Hazardous Waste - this compound' solid_waste->labeling liquid_waste->labeling storage 4. Store in Satellite Accumulation Area labeling->storage pickup 5. Arrange for EHS Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

By implementing these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's safety officer for specific guidance.

References

Personal protective equipment for handling Dodovisone B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Dodovisone B. The following procedures are based on established safety protocols for handling potent cytotoxic compounds.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the primary barrier against exposure to this compound. All personnel must be trained in the correct use and disposal of PPE.[1][2]

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-tested nitrile gloves.[1][3]Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Gown Disposable, fluid-resistant, long-sleeved gown with tight-fitting cuffs.[2][4][5]Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.[1][2][4][5]Protects eyes from splashes and aerosols.
Respiratory Protection A fit-tested N95 or higher respirator is required when handling powder or creating aerosols.[1]Prevents inhalation of airborne particles.
Shoe Covers Disposable shoe covers.[1]Prevents the spread of contamination outside of the handling area.

Handling and Storage

This compound should be handled in a designated area with controlled access.

  • Engineering Controls : All handling of this compound powder should be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation.[1]

  • Storage : Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The recommended long-term storage temperature is -20°C.[6]

Disposal Plan

All waste generated from handling this compound is considered cytotoxic waste and must be disposed of accordingly.

  • Segregation : All contaminated materials, including gloves, gowns, vials, and cleaning materials, must be segregated into clearly labeled, leak-proof cytotoxic waste containers.[7]

  • Disposal : Cytotoxic waste must be incinerated at a licensed facility. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G Figure 1: Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don appropriate PPE b Prepare work surface in BSC a->b c Weigh this compound powder b->c Enter BSC d Reconstitute compound c->d e Perform experimental procedure d->e f Decontaminate work surfaces e->f Complete experiment g Segregate all waste into cytotoxic containers f->g h Doff PPE in correct order g->h i Wash hands thoroughly h->i

Caption: Standard Operating Procedure for Handling this compound.

Emergency Response Protocol: this compound Spill

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

  • Evacuate : Immediately alert others in the area and evacuate the contaminated space.

  • Isolate : Secure the area to prevent entry.

  • Report : Notify the appropriate safety officer or emergency response team.

  • Clean-up : Only trained personnel with proper PPE and spill kits should perform clean-up.

The following diagram details the emergency response workflow for a this compound spill.

G Figure 2: Emergency Response for this compound Spill spill Spill Occurs alert Alert others and evacuate area spill->alert secure Secure the area and post warnings alert->secure report Report to Safety Officer alert->report don_ppe Don full PPE secure->don_ppe contain Contain the spill with absorbent material don_ppe->contain clean Clean the area with an appropriate deactivating agent contain->clean dispose Dispose of all materials as cytotoxic waste clean->dispose document Document the incident dispose->document

Caption: Emergency Response Workflow for a this compound Spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.